Telaprevir
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWEDCPNXPBQM-GDEBMMAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193304 | |
| Record name | Telaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Telaprevir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.0047 mg/mL, 3.55e-02 g/L | |
| Record name | Telaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Telaprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Telaprevir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off-white powder | |
CAS No. |
402957-28-2 | |
| Record name | Telaprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402957-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Telaprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402957282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c]pyrrole-1-carboxamide, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1S)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydro-, (1S,3aR,6aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.857 | |
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| Record name | TELAPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655M5O3W0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Telaprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Telaprevir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Telaprevir in HCV Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir (VX-950) is a potent, direct-acting antiviral (DAA) agent that marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection.[1][2] As a peptidomimetic inhibitor, its primary target is the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme indispensable for viral replication.[3] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core processes.
The Hepatitis C Virus Replication Cycle and this compound's Point of Intervention
The HCV lifecycle begins with the virus binding to host cell receptors, followed by entry and uncoating of the viral RNA genome. This single-stranded RNA is then translated into a large polyprotein, which must be cleaved by both host and viral proteases to produce mature structural and nonstructural (NS) proteins.[3][4] The NS proteins assemble into a replication complex on the endoplasmic reticulum membrane, where viral RNA replication occurs. New viral particles are then assembled and released from the cell.
The NS3/4A serine protease is a key viral enzyme responsible for cleaving the HCV polyprotein at four specific sites, generating the mature NS4A, NS4B, NS5A, and NS5B proteins.[2][4] This cleavage is an absolute requirement for the formation of the functional viral replication complex. This compound directly inhibits this critical step, thereby halting the viral lifecycle.
References
The Discovery and Development of Telaprevir: A Protease Inhibitor Revolutionizing Hepatitis C Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Telaprevir (VX-950), a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, marked a significant milestone in the treatment of chronic HCV genotype 1 infection. Co-developed by Vertex Pharmaceuticals and Johnson & Johnson, its approval heralded the era of direct-acting antivirals (DAAs), fundamentally shifting the treatment paradigm from interferon-based therapies to more effective and targeted regimens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal antiviral agent.
Introduction: The Unmet Need and the Rise of a Targeted Therapy
Prior to the introduction of DAAs, the standard of care for chronic hepatitis C, a combination of pegylated interferon-alfa and ribavirin, was fraught with significant side effects and offered suboptimal cure rates, particularly for patients with HCV genotype 1.[1] The HCV NS3/4A serine protease, an enzyme crucial for viral replication, was identified as a prime target for therapeutic intervention.[2] This enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for the viral life cycle.[3] The development of this compound was a result of a structure-based drug design approach aimed at specifically inhibiting this viral protease.[2]
Mechanism of Action: Halting Viral Replication at its Core
This compound functions by binding to the active site of the HCV NS3/4A serine protease in a covalent yet reversible manner.[4] This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the HCV polyprotein.[3] The inhibition of polyprotein cleavage disrupts the formation of the viral replication complex, ultimately suppressing HCV replication.[4]
The Hepatitis C Virus Replication Cycle and this compound's Point of Intervention
The HCV life cycle begins with the virus entering a host hepatocyte.[5] The viral RNA is then translated into a single large polyprotein, which is subsequently cleaved by host and viral proteases into structural and non-structural proteins.[6][7] The non-structural proteins, including NS3/4A, NS5A, and NS5B, form a replication complex that synthesizes new viral RNA.[3] This new RNA is then packaged into new virus particles that are released from the cell.[5] this compound's inhibition of the NS3/4A protease is a critical intervention in this cycle, as it prevents the maturation of the non-structural proteins necessary for replication.
Quantitative Data: Gauging the Potency and Efficacy of this compound
The antiviral activity and clinical efficacy of this compound have been quantified through a series of in vitro assays and extensive clinical trials.
In Vitro Antiviral Activity
This compound's potency against the HCV NS3/4A protease and its ability to inhibit viral replication in cell-based assays are summarized below.
| Parameter | HCV Genotype | Value | Assay Type | Reference |
| IC50 | Genotype 1b | 0.354 µM | HCV Replicon Assay (48h) | [4] |
| IC90 | Genotype 1b | 0.830 µM | HCV Replicon Assay (48h) | [4] |
| Ki | Genotype 1 | 7 nM | Enzyme Inhibition Assay | [8] |
| IC50 | Genotype 1b | 130 nM | Protease Cleavage Assay | [9] |
| IC50 | Genotype 2b | Similar to Genotype 1 | Protease Cleavage Assay | [9] |
Clinical Efficacy: Sustained Virologic Response (SVR) Rates
The primary endpoint in clinical trials for HCV therapies is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA 24 weeks after the completion of therapy, which is considered a cure. This compound, in combination with pegylated interferon alfa and ribavirin (PR), demonstrated significantly higher SVR rates compared to PR alone in both treatment-naïve and treatment-experienced patients with HCV genotype 1.
Table 2: SVR Rates in Phase 3 Clinical Trials of this compound
| Study | Patient Population | Treatment Arm | SVR Rate (%) | Reference |
| ADVANCE | Treatment-Naïve | This compound (12 weeks) + PR (24/48 weeks) | 75 | [10] |
| Placebo + PR (48 weeks) | 44 | [10] | ||
| REALIZE | Treatment-Experienced (Prior Relapsers) | This compound + PR | 86 | |
| Placebo + PR | 24 | |||
| Treatment-Experienced (Prior Partial Responders) | This compound + PR | 57 | ||
| Placebo + PR | 15 | |||
| Treatment-Experienced (Prior Null Responders) | This compound + PR | 31 | ||
| Placebo + PR | 5 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and HCV-infected patients.
| Parameter | Value | Conditions | Reference |
| Time to Cmax | 3.75 - 5.00 hours | Single dose, fasted state | [11] |
| Half-life (t1/2) | 5.37 - 9.32 hours | Single dose, fasted state | [11] |
| Effective Half-life | 9 - 11 hours | Steady state | [12] |
| Protein Binding | 59 - 76% | - | [13] |
| Metabolism | Primarily via CYP3A4 | - | [12] |
| Elimination | 82% in feces, 9% expired, 1% in urine | - | [12] |
Experimental Protocols
HCV NS3/4A Protease FRET Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the HCV NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Methodology:
-
Reagents and Materials: Recombinant HCV NS3/4A protease, FRET peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol), test compound (this compound), and a fluorescence microplate reader.
-
Procedure: a. The test compound is serially diluted in the assay buffer. b. The recombinant NS3/4A protease is pre-incubated with the test compound for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. c. The enzymatic reaction is initiated by the addition of the FRET peptide substrate. d. The fluorescence intensity is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication.
Principle: Huh-7 human hepatoma cells are engineered to contain an HCV subgenomic replicon. This replicon is a portion of the HCV genome that can autonomously replicate within the cells but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Methodology:
-
Cell Line: A stable Huh-7 cell line harboring an HCV subgenomic replicon (e.g., genotype 1b) is used.
-
Procedure: a. Replicon-containing cells are seeded into multi-well plates. b. After cell attachment, the cells are treated with serial dilutions of the test compound (this compound). c. The cells are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest. d. The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified by real-time RT-PCR.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of replication inhibition against the logarithm of the compound concentration. Cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.
The Discovery and Development Workflow
The journey of this compound from a laboratory concept to a clinically approved drug followed a rigorous and multi-faceted workflow.
The development of this compound was a testament to the power of a scientifically guided pathway, which sometimes required moving forward despite traditional drug discovery metrics that might have otherwise halted its progress.[14]
Chemical Synthesis
The chemical synthesis of this compound is a complex, multi-step process. An efficient synthesis has been developed featuring a biocatalytic desymmetrization and two multicomponent reactions as key steps.[15] The synthesis involves the preparation of key intermediates which are then coupled to form the final molecule. One of the key fragments is the octahydrocyclopenta[c]pyrrole-1-carboxylic acid.[16] The final steps typically involve the coupling of a tripeptidic acid intermediate with a cyclopropyl amide amine, followed by an oxidation step to yield this compound.[16]
Resistance
As with many antiviral agents, the emergence of drug resistance is a concern with this compound. Resistance-associated variants (RAVs) have been identified in the NS3 protease region. Common mutations conferring resistance to this compound include those at positions V36, T54, R155, and A156.[17] The development of these resistance mutations was a key factor in the recommendation to use this compound as part of a combination therapy regimen to provide a higher barrier to resistance.
Conclusion
This compound's journey from a targeted molecular concept to a cornerstone of hepatitis C therapy exemplifies a successful application of modern drug discovery and development principles. Its potent and specific inhibition of the HCV NS3/4A protease offered a new lease on life for many patients with chronic hepatitis C genotype 1 infection. While newer, even more effective, and better-tolerated interferon-free DAA regimens have since superseded this compound-based therapies, its development was a critical step forward, paving the way for the highly effective HCV treatments available today and providing invaluable lessons for the development of future antiviral agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiercepharma.com [fiercepharma.com]
- 3. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Phase 3 ADVANCE Study Data Presented at AASLD [natap.org]
- 11. Pharmacokinetic characteristics of this compound in healthy Korean male subjects and comparisons with Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of this compound: an NS3-4A protease inhibitor for treating genotype 1 chronic hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A highly efficient synthesis of this compound by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. This compound | 402957-28-2 [chemicalbook.com]
- 17. scienceopen.com [scienceopen.com]
Early-stage in vitro studies of Telaprevir antiviral activity
An In-depth Technical Guide to Early-Stage In Vitro Studies of Telaprevir's Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (VX-950) was a pioneering direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection, specifically targeting genotype 1.[1][2] As a peptidomimetic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound represented a significant advancement from the standard-of-care interferon-based therapies, offering substantially improved sustained virologic response (SVR) rates when used in combination regimens.[3][4] This guide provides a detailed overview of the core early-stage in vitro studies that characterized this compound's antiviral activity, mechanism of action, potency, and resistance profile.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of the HCV NS3/4A serine protease, which is essential for the viral life cycle.[3][5] The NS3/4A protease is responsible for cleaving the virally encoded polyprotein at four specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[1][2][6] These proteins are critical components of the viral replication complex.
This compound acts as a slow-binding, reversible, and covalent inhibitor.[3][7][8] It binds to the active site of the protease, forming a stable but reversible covalent bond with the catalytic serine residue (S139).[3][9] This action effectively blocks the protease from processing the HCV polyprotein, thereby halting viral replication.[3][10]
Caption: this compound's mechanism of action, inhibiting HCV NS3/4A protease cleavage of the viral polyprotein.
Quantitative In Vitro Potency
The antiviral activity of this compound was quantified using both biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the purified NS3/4A enzyme, while cell-based HCV replicon assays measure the inhibition of viral RNA replication within human hepatoma cells (Huh-7).
Summary of Potency Data
The following table summarizes the key quantitative metrics for this compound's in vitro activity, primarily against HCV genotype 1.
| Assay Type | Metric | Value | HCV Genotype | Reference |
| Biochemical Assay | Ki | 7 nM | Genotype 1 (H strain) | [8] |
| Biochemical Assay | IC50 | 10 nM | Not Specified | [1] |
| HCV Replicon Assay | EC50 (48h) | 0.354 µM | Genotype 1b | [7] |
| HCV Replicon Assay | EC50 (24h) | 0.574 µM | Genotype 1b | [7] |
| HCV Replicon Assay | EC50 (72h) | 0.210 µM | Genotype 1b | [7] |
| HCV Replicon Assay | EC50 (120h) | 0.139 µM | Genotype 1b | [7] |
| HCV Replicon Assay | EC90 (48h) | 0.830 µM | Genotype 1b | [7] |
Note: IC50 (half maximal inhibitory concentration) is typically used for biochemical assays, while EC50 (half maximal effective concentration) is used for cell-based assays. The terms are sometimes used interchangeably in the literature.
Activity Across Genotypes
In vitro studies demonstrated that this compound has potent activity against HCV genotype 1.[11] Its activity against other genotypes is reduced. For instance, the concentration required to inhibit genotype 4 was approximately 6-fold higher than for genotype 1.[12] Studies also showed a loss of potency against genotypes 2b and 3a.[6]
Combination Studies
In vitro studies combining this compound with interferon-alpha (IFN-α) showed an additive to moderate synergistic effect on the reduction of HCV RNA replication.[7] This combination also demonstrated an enhanced ability to suppress the emergence of resistance mutations without a significant increase in cytotoxicity.[7]
Experimental Protocols
Standardized in vitro assays were crucial for characterizing the antiviral profile of this compound. The HCV replicon system was the cornerstone for evaluating cell-based antiviral activity.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human liver cell line.
Methodology:
-
Cell Plating: Stable human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon are seeded into 96-well plates at a density of approximately 1 x 104 cells per well.[13]
-
Compound Incubation: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A common solvent vehicle is 0.5% DMSO.[7][13] The cells are then incubated for a specified period, typically 48 to 72 hours, at 37°C.[7]
-
RNA Extraction: After incubation, total cellular RNA is extracted from the cells using a commercial kit (e.g., RNeasy-96 kit).[7][13]
-
Quantification of HCV RNA: The level of HCV RNA is quantified using a one-step real-time quantitative reverse transcription PCR (qRT-PCR) assay.[13]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log concentration of this compound and fitting the data to a four-parameter sigmoid dose-response curve.
Caption: Standard experimental workflow for the HCV replicon assay.
Biochemical NS3/4A Protease Assay
This assay directly measures the inhibition of the purified HCV NS3/4A enzyme.
Methodology:
-
Assay Components: The reaction mixture includes the purified recombinant NS3/4A protease enzyme, a specific fluorogenic peptide substrate, and the inhibitor (this compound) at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme/inhibitor mixture.
-
Signal Detection: As the protease cleaves the substrate, a fluorescent signal is released. Because this compound is a slow-binding inhibitor, it is critical to use a continuous assay that monitors the reaction progress over time to accurately determine its potency.[14]
-
Data Analysis: The rate of substrate cleavage is measured, and the IC50 value is determined by analyzing the inhibition at different drug concentrations. Kinetic parameters like Ki are derived from detailed progress curve analysis.[14]
Cytotoxicity Assay
To ensure that the observed antiviral activity is not due to cell death, cytotoxicity assays are run in parallel.
Methodology:
-
Cell Plating: Parental Huh-7 or HepG2 cells (which do not contain the HCV replicon) are plated at a density of 1-4 x 104 cells per well.[13]
-
Compound Incubation: Cells are incubated with the same concentrations of this compound used in the replicon assay for the same duration (e.g., 48 hours).[7]
-
Viability Measurement: Cell viability is assessed using a colorimetric method, such as a tetrazolium (MTS)-based assay, which measures mitochondrial metabolic activity.[7][13]
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated. The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the drug's therapeutic window. This compound showed no significant cytotoxicity at effective antiviral concentrations.[7]
In Vitro Resistance Profile
A critical aspect of early-stage evaluation is characterizing the potential for antiviral resistance. In vitro studies were instrumental in identifying the key amino acid substitutions in the NS3 protease that confer resistance to this compound.
Key Resistance-Associated Variants (RAVs)
Selection experiments in replicon systems and biochemical analysis of site-directed mutants identified several key RAVs. The primary sites of resistance mutations are located at amino acid positions V36, T54, R155, and A156 of the NS3 protease.[2][15][16]
The following table summarizes the impact of specific mutations on this compound susceptibility, expressed as the fold-change in IC50/EC50 compared to the wild-type virus.
| NS3 Mutation(s) | Fold-Change in Susceptibility | Resistance Level | Reference |
| T54S | 1.9-fold | Low | [15] |
| T54A | 11.7-fold | Medium | [15] |
| V36A/M, T54A/S, R155K/T | 3 to 25-fold | Low to Medium | [2] |
| A156S | 3 to 25-fold | Low to Medium | [2] |
| A156V/T | >62-fold | High | [2] |
| V36M + R155K/T | >62-fold | High | [2] |
These studies revealed that single mutations could confer low-to-medium level resistance, while certain double mutations could lead to high-level resistance.[2][15] This low genetic barrier to resistance highlighted the necessity of using this compound in combination with other antiviral agents to prevent rapid viral breakthrough.[5][6]
Conclusion
The early-stage in vitro characterization of this compound was fundamental to its development. These studies precisely defined its mechanism as a potent, slow-binding, covalent inhibitor of the HCV NS3/4A protease.[3][8] Quantitative replicon and biochemical assays established its high potency against genotype 1 HCV, while also revealing limitations against other genotypes.[6][7][11] Crucially, in vitro resistance profiling identified the key mutational pathways leading to reduced susceptibility, underscoring the clinical need for combination therapy.[2][15] The comprehensive data gathered from these foundational studies provided a robust rationale for advancing this compound into clinical trials, ultimately leading to its approval as a transformative therapy for chronic hepatitis C.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: a promising protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 10. This compound: Hepatitis Uses, Side Effects, Dosage [medicinenet.com]
- 11. This compound: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 15. Molecular basis of this compound resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
The Molecular Basis for Telaprevir's Inhibition of HCV NS3/4A Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular underpinnings of Telaprevir's inhibitory action against the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle. Through a comprehensive review of structural, kinetic, and thermodynamic data, this document provides a detailed understanding of the drug-target interaction, offering valuable insights for researchers in virology and professionals in drug development.
Introduction: Targeting the HCV NS3/4A Protease
The HCV NS3/4A protease is a heterodimeric complex essential for the processing of the viral polyprotein into mature, functional non-structural proteins.[1][2] Its pivotal role in viral replication makes it a prime target for antiviral therapy. This compound (VX-950) is a potent, peptidomimetic inhibitor of the NS3/4A serine protease.[3] This guide delves into the precise mechanism by which this compound achieves its inhibitory effect.
Mechanism of Inhibition: A Reversible, Covalent Interaction
This compound functions as a reversible, covalent inhibitor of the HCV NS3/4A protease.[3][4] Its mechanism is characterized by a "slow-binding and slow-dissociation" process.[3] The key to its inhibitory action lies in its α-ketoamide warhead, which forms a covalent, yet reversible, bond with the catalytic serine residue (Ser139) in the active site of the protease.[5] This interaction mimics the tetrahedral intermediate of the natural substrate cleavage, effectively blocking the enzyme's catalytic activity.[5]
The inhibition process can be depicted as a two-step mechanism: an initial non-covalent binding of this compound to the active site, followed by the formation of a covalent hemiketal adduct between the inhibitor's keto group and the hydroxyl group of Ser139.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial clinical trial findings for Telaprevir in HCV treatment
An In-depth Technical Guide to the Initial Clinical Trial Findings for Telaprevir in HCV Treatment
Introduction
This compound (TVR) marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection, representing one of the first direct-acting antiviral agents (DAAs) to receive approval. As a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound directly targets a key enzyme essential for viral replication.[1][2] This guide provides a comprehensive overview of the initial clinical trial findings that established the efficacy and safety profile of this compound-based regimens, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The Hepatitis C virus genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce functional viral proteins necessary for replication and the assembly of new virus particles.[1][3] The HCV NS3/4A serine protease is responsible for multiple cleavages within the non-structural region of this polyprotein.[2][3][4]
This compound is a peptidomimetic, covalent, and reversible inhibitor of the NS3/4A protease.[1][3] By binding to the active site of the protease, this compound blocks the processing of the viral polyprotein, thereby halting viral replication.[1][5] Furthermore, the NS3/4A protease is known to interfere with the host's innate immune signaling pathways; its inhibition by this compound may help restore the host's immune response against the virus.[1][6]
Clinical Trial Experimental Protocols
The clinical development of this compound involved a series of Phase II and III trials designed to evaluate its efficacy and safety in combination with the then-standard of care, pegylated interferon alfa (Peg-IFN) and ribavirin (RBV).
Study Design and Patient Populations
Key trials such as PROVE 1, PROVE 2, PROVE 3, ADVANCE, and REALIZE enrolled patients with chronic HCV genotype 1.[7][8][9] These studies included both treatment-naïve patients and those who had previously failed therapy with Peg-IFN/RBV.[7][8] Treatment-experienced patients were further categorized as:
-
Relapsers: Achieved undetectable HCV RNA during prior therapy but the virus became detectable after treatment ended.
-
Partial Responders: Achieved a >2 log10 IU/mL decrease in HCV RNA by week 12 but never became undetectable.
-
Null Responders: Achieved a <2 log10 IU/mL decrease in HCV RNA by week 12 of prior therapy.
Treatment Regimens
The trials evaluated various this compound-based triple therapy regimens against a control arm of Peg-IFN/RBV for 48 weeks. A key innovation was the concept of response-guided therapy (RGT), where the total treatment duration was shortened for patients who achieved an extended rapid virologic response (eRVR), defined as undetectable HCV RNA at weeks 4 and 12.[10][11]
-
This compound Dosage: 750 mg every 8 hours, taken with food.[10][12]
-
Ribavirin Dosage: 1000–1200 mg daily, based on body weight.[10][12]
The general workflow involved an initial phase of triple therapy, followed by a consolidation phase of Peg-IFN/RBV alone.
Initial Clinical Trial Findings
The addition of this compound to Peg-IFN/RBV led to significantly higher rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment, which is considered a virologic cure.
Efficacy in Treatment-Naïve Patients
In treatment-naïve patients, this compound-based regimens demonstrated superior SVR rates compared to the 48-week standard of care, while also allowing for a shorter total treatment duration for a majority of patients.[7]
| Phase III Trial (ADVANCE) | T8PR (24/48 wks) | T12PR (24/48 wks) | Control (Peg-IFN/RBV 48 wks) |
| Overall SVR Rate | 69% | 75% | 44% |
| Data from the ADVANCE trial. SVR rates for this compound arms were significantly higher than control (P<0.001).[12][13] |
| Phase II Trials | This compound-based Regimen (24 wks) | Control (Peg-IFN/RBV 48 wks) |
| PROVE 1 SVR Rate | 61% | 41% |
| PROVE 2 SVR Rate | 68% | 46% |
| Final results from the PROVE 1 and PROVE 2 studies.[7][8] |
Efficacy in Treatment-Experienced Patients
This compound also showed significant efficacy in patients who had previously failed Peg-IFN/RBV therapy. The REALIZE trial demonstrated substantial improvements in SVR rates across all subgroups of treatment-experienced patients.
| Phase III Trial (REALIZE) | This compound-based Regimen | Control (Peg-IFN/RBV 48 wks) |
| Prior Relapsers | 83% - 88% | 24% |
| Prior Partial Responders | 54% - 59% | 15% |
| Prior Null Responders | 29% - 33% | 5% |
| Data from the REALIZE trial. All comparisons between this compound arms and control were statistically significant (P<0.001).[13][14] |
Safety and Tolerability
While efficacious, this compound-based triple therapy was associated with a higher incidence of adverse events compared to Peg-IFN/RBV alone.[15] The most common side effects are summarized below.
| Adverse Event | This compound Combination Therapy | Peg-IFN/RBV Alone |
| Rash | ~56% | ~32% |
| Pruritus | ~47% | ~17% |
| Anemia | ~36% | ~17% |
| Nausea | ~39% | ~28% |
| Anorectal Events | ~29% | ~7% |
| Incidence rates are approximate, compiled from Phase III trial data.[12][13][16][17] Discontinuation due to adverse events was more frequent in the this compound arms.[12][16] |
Serious skin reactions, though rare, were a notable risk, including cases of Drug Rash with Eosinophilia and Systemic Symptoms (DRESS) and Stevens-Johnson syndrome.[15][17][18] Anemia was also more frequent and could be more severe, sometimes requiring dose reduction of ribavirin or the use of erythropoietin.[16]
Conclusion
The initial clinical trials of this compound fundamentally changed the treatment landscape for chronic HCV genotype 1 infection. The data unequivocally demonstrated that the addition of this compound to pegylated interferon and ribavirin significantly increased SVR rates in both treatment-naïve and treatment-experienced populations.[12] These trials also successfully introduced the concept of response-guided therapy, allowing for a shorter treatment duration for many patients without compromising efficacy.[11] While the safety profile required careful management of adverse events like rash and anemia, the substantial improvement in cure rates established this compound as a cornerstone of a new era of direct-acting antiviral therapy for Hepatitis C.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Efficacy and safety of this compound in patients with genotype 1 hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OP11 Final results from this compound phase II studies in genotype 1 treatment-naive or experienced subjects with chronic hepatitis C | Gut [gut.bmj.com]
- 8. Efficacy and safety of this compound, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vertex Reports 52% SVR 12 Rate for a 24-week this compound-based Regimen in Genotype 1 Hepatitis C Patients Who Failed Prior Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Response-Guided this compound Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. jwatch.org [jwatch.org]
- 14. Review of boceprevir and this compound for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Side Effects of Incivek (this compound): Interactions & Warnings [medicinenet.com]
- 18. DRESS Syndrome Induced by this compound: A Potentially Fatal Adverse Event in Chronic Hepatitis C Therapy | MDedge [mdedge.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Telaprevir Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the viral NS3/4A serine protease is a clinically validated target for antiviral therapy. Telaprevir was a pioneering direct-acting antiviral (DAA) that specifically inhibits this protease.[1][2][3] The development of analogues and second-generation inhibitors aims to improve potency, expand genotypic coverage, and overcome resistance.[1][2] High-throughput screening (HTS) assays are crucial for the rapid identification and characterization of novel HCV NS3/4A protease inhibitors. This document provides detailed protocols for two primary HTS methodologies: a biochemical fluorescence resonance energy transfer (FRET)-based assay and a cell-based HCV replicon assay.
The NS3/4A protease is essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.[3][4] this compound and its analogues are peptidomimetic inhibitors that form a reversible, covalent bond with the active site serine of the protease, thereby blocking its function.[5][6]
HCV NS3/4A Protease Signaling Pathway
The following diagram illustrates the mechanism of action of this compound and its analogues in inhibiting the HCV NS3/4A protease, which is essential for viral replication.
Caption: Mechanism of HCV NS3/4A protease inhibition by this compound analogues.
Biochemical Assay: FRET-Based Protease Inhibition
This assay measures the direct inhibition of purified recombinant HCV NS3/4A protease activity using a synthetic peptide substrate labeled with a FRET pair. Cleavage of the substrate separates the donor and quencher fluorophores, resulting in an increase in fluorescence that is monitored to determine enzyme activity.
Experimental Workflow: FRET-Based Assay
Caption: High-throughput screening workflow for the FRET-based biochemical assay.
Protocol: FRET-Based Protease Inhibition Assay
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1b).
-
Substrate: FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).
-
Test Compounds: this compound analogues dissolved in DMSO.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Microplates: Black, 384-well, low-volume, non-binding surface.
-
Plate Reader: Fluorescence plate reader with appropriate filters for the FRET pair (e.g., excitation at 485 nm and emission at 520 nm).
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogues in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Also include wells for positive (this compound) and negative (DMSO) controls.
-
-
Enzyme Preparation and Dispensing:
-
Dilute the HCV NS3/4A protease to the desired concentration (e.g., 2 nM) in cold assay buffer.
-
Dispense 10 µL of the diluted enzyme solution into each well of the assay plate containing the compounds.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the FRET substrate solution by diluting it to the desired final concentration (e.g., 200 nM) in assay buffer.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 x (1 - [(Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)])
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each this compound analogue.
-
Cell-Based Assay: HCV Replicon System
This assay measures the inhibition of HCV RNA replication within human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral replication. A decrease in reporter signal indicates inhibition of HCV replication.[7]
Experimental Workflow: Cell-Based Replicon Assay
Caption: Workflow for the cell-based HCV replicon assay and parallel cytotoxicity assessment.
Protocol: Cell-Based HCV Replicon Assay
Materials:
-
Cells: Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, and G418 for selection.
-
Test Compounds: this compound analogues dissolved in DMSO.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Microplates: White, 384-well, clear-bottom, cell culture-treated.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).
-
Luminometer: Plate-based luminometer.
-
Cytotoxicity Assay Reagent: Commercially available cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in cell culture medium without G418.
-
Adjust the cell density to 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogues in cell culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be ≤ 0.5%.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay (Antiviral Activity):
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Cytotoxicity Assay (Parallel Plate):
-
A parallel plate should be set up under identical conditions to assess compound cytotoxicity.
-
Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the appropriate signal (e.g., luminescence or fluorescence) to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration.
-
Determine the EC50 (50% effective concentration) by fitting the data to a dose-response curve.
-
From the cytotoxicity assay, determine the CC50 (50% cytotoxic concentration).
-
Calculate the selectivity index (SI) as CC50 / EC50.
-
Data Presentation: In Vitro Activity of HCV NS3/4A Protease Inhibitors
The following table summarizes the in vitro activity of this compound and other selected HCV NS3/4A protease inhibitors. This data is compiled from various sources for comparative purposes.
| Compound | Target | Assay Type | Genotype | IC50 / EC50 (nM) | Reference(s) |
| This compound | NS3/4A Protease | Biochemical (IC50) | 1b | 130 | [8] |
| Cell-based (EC50) | 1b | 354 | [5] | ||
| Boceprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 80 | [8] |
| Simeprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 17 | [9] |
| Danoprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 0.29 | [10] |
| Grazoprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 0.004 | [11] |
| Cell-based (EC50) | 1b | 0.5 | [11] | ||
| Glecaprevir | NS3/4A Protease | Biochemical (IC50) | 1b | 3.5 - 11.3 | [10] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions, enzyme/replicon constructs, and laboratory. The data presented here is for illustrative purposes.
Conclusion
The described FRET-based biochemical and cell-based replicon assays provide robust and scalable platforms for the high-throughput screening and characterization of this compound analogues and other HCV NS3/4A protease inhibitors. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides a more physiologically relevant context by evaluating antiviral activity in a cellular environment and enabling the simultaneous assessment of cytotoxicity. Together, these assays are indispensable tools in the discovery and development of next-generation direct-acting antivirals for the treatment of Hepatitis C.
References
- 1. New therapeutic strategies in HCV: second-generation protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. astx.com [astx.com]
- 8. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Determining Telaprevir IC50 Values in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telaprevir is a potent, direct-acting antiviral agent that functions as a reversible, covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2][3] This enzyme is critical for the cleavage of the HCV polyprotein, a process essential for viral replication.[2][4][5] Determining the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays is a fundamental step in assessing its antiviral potency and in the development of new antiviral therapies. This document provides detailed protocols and data for the determination of this compound IC50 values using the HCV replicon system, a widely accepted cell-based model.
Mechanism of Action
This compound specifically targets the HCV NS3/4A serine protease.[2][3] The NS3 protease requires the NS4A protein as a cofactor to efficiently cleave the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[4][5][6] These proteins are essential components of the viral replication complex. This compound binds to the active site of the NS3 protease, forming a stable, yet reversible, covalent bond with the catalytic serine residue.[2][4] This inhibition prevents the processing of the polyprotein, thereby halting HCV replication.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Telaprevir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and detailed protocols for the in vivo efficacy testing of Telaprevir, a direct-acting antiviral agent against Hepatitis C Virus (HCV). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antiviral activity of this compound and similar compounds.
Introduction to this compound and In Vivo Models
This compound is a potent, selective, and reversible inhibitor of the HCV NS3/4A serine protease, a key enzyme in the viral replication cycle.[1] Preclinical in vivo studies are crucial to assess the efficacy, pharmacokinetics, and pharmacodynamics of antiviral agents like this compound before advancing to human clinical trials. The primary animal models for HCV research have historically been the chimpanzee and, more recently, various types of humanized mice.[2][3]
-
Chimpanzees: As the only non-human primate susceptible to HCV infection, chimpanzees were instrumental in early HCV research.[3] However, due to ethical considerations, cost, and the fact that HCV infection in chimpanzees is often less severe than in humans, their use has been significantly curtailed.[4][5]
-
Humanized Mice: These models, particularly immunodeficient mice with transplanted human hepatocytes, have become the preferred small animal model for studying HCV infection and testing antiviral therapies.[2][6][7] They allow for robust HCV replication and provide a valuable platform for evaluating drug efficacy.[8]
Humanized Mouse Model for this compound Efficacy Testing
The most detailed and practical model for evaluating this compound's in vivo efficacy is the urokinase-type plasminogen activator (uPA)/severe combined immunodeficiency (SCID) mouse with a chimeric human liver.[9][10]
Animal Model Specifications
-
Mouse Strain: uPA+/+/SCID+/+ mice. The uPA transgene induces liver damage in the host mouse, creating a selective advantage for transplanted human hepatocytes to engraft and repopulate the liver.[6][9]
-
Humanization: Transplantation of cryopreserved human hepatocytes. Successful engraftment is typically monitored by measuring human serum albumin (HSA) levels in the mouse blood. High HSA levels indicate a significant proportion of the mouse liver has been repopulated with human cells.[9]
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound in humanized mice.
Caption: Workflow for this compound efficacy testing in humanized mice.
Detailed Experimental Protocols
-
HCV Strain: Utilize a well-characterized HCV genotype 1b patient serum.[9]
-
Inoculation: Intravenously inject the HCV-positive serum into the humanized mice.
-
Viremia Monitoring: Monitor serum HCV RNA levels weekly or bi-weekly using a quantitative real-time PCR (qRT-PCR) assay.
-
Study Initiation: Once a stable and high viral load (e.g., 10^6 to 10^8 copies/mL) is established, the mice are ready for the efficacy study.[9]
-
Formulation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing Regimen: Administer this compound orally twice daily (BID). A dose-ranging study is recommended to evaluate the pharmacodynamic effects. For example, use doses of 100 mg/kg and 300 mg/kg.[9][11]
-
Treatment Duration: A treatment period of 4 to 10 days is typically sufficient to observe a significant reduction in viral load.[9][12]
-
Control Group: Include a control group of HCV-infected mice that receive the vehicle only.
-
Sample Collection: Collect serum and plasma samples at regular intervals during and after the treatment period. Liver tissue can be collected at the end of the study.[9]
-
Viral Load Quantification: Measure HCV RNA levels in the serum and liver using qRT-PCR.[9]
-
This compound Concentration Measurement: Determine the concentration of this compound in plasma and liver tissue using a validated analytical method (e.g., LC-MS/MS).[9]
-
PK/PD Analysis: Correlate the plasma and liver concentrations of this compound with the reduction in HCV RNA levels to establish a dose-response relationship.[12]
Quantitative Data from this compound In Vivo Efficacy Studies
The following tables summarize key quantitative data from a representative study of this compound in HCV-infected humanized mice.[9][12]
Table 1: Dose-Dependent Reduction in Serum HCV RNA
| Treatment Group | Dose (mg/kg, BID) | Mean Log10 Reduction in Serum HCV RNA (Day 4) |
| Vehicle Control | - | No significant change |
| This compound | 100 | ~1.5 |
| This compound | 300 | ~2.5 |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Value |
| Estimated slope of viral decline (300 mg/kg) | 0.11–0.17 log10/h |
| This compound concentration in liver vs. plasma | ~4-fold higher in liver |
| Correlation of plasma this compound concentration and HCV RNA reduction | Positive and significant |
Chimpanzee Model for Antiviral Testing (Historical Perspective)
While no specific, detailed public protocols for this compound efficacy testing in chimpanzees are readily available, the general methodology for testing anti-HCV agents in this model involved the following steps.
General Protocol Outline
-
Animal Selection: Use of healthy, HCV-naive chimpanzees.[13]
-
Infection: Inoculation with a well-characterized HCV inoculum, often derived from human patient serum.[13]
-
Monitoring: Regular monitoring of serum HCV RNA levels and liver enzymes (e.g., ALT) to confirm chronic infection.[13]
-
Treatment: Administration of the antiviral agent at a specified dose and duration.
-
Efficacy Assessment: Measurement of the change in viral load during and after treatment.
The following diagram illustrates the logical relationship in the decision-making process for using animal models in HCV research.
Caption: Decision logic for selecting an animal model for HCV research.
This compound's Mechanism of Action: NS3/4A Protease Inhibition
This compound targets the HCV NS3/4A protease, which is essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication.
Caption: this compound's mechanism of action on the HCV replication cycle.
Conclusion
The humanized mouse model, particularly the uPA/SCID mouse with a chimeric human liver, provides a robust and ethically viable platform for the in vivo efficacy testing of this compound and other anti-HCV compounds. The detailed protocols and expected quantitative outcomes presented in these application notes serve as a valuable resource for researchers in the field of antiviral drug development. While the chimpanzee model was historically important, the humanized mouse model now offers a more practical and widely used alternative for preclinical evaluation.
References
- 1. Overview of the PROVE studies evaluating the use of this compound in chronic hepatitis C genotype 1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Systems to Model Hepatitis C Virus Treatment and Associated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response-guided this compound Combination Treatment in Genotype 1 Chronic Hepatitis C Patients who had Prior Relapse to Peginterferon Alfa-2a/Ribavirin [natap.org]
- 4. crueltyfreeinternational.org [crueltyfreeinternational.org]
- 5. Hepatitis C virus infection reduces the lifespan of chimpanzees used in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C virus replication in mice with chimeric human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human liver chimeric mice provide a model for hepatitis B and C virus infection and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human liver chimeric mice provide a model for hepatitis B and C virus infection and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 13. Prevention of hepatitis C virus infection in chimpanzees by hyperimmune serum against the hypervariable region 1 of the envelope 2 protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Telaprevir in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telaprevir in human plasma. This compound is a protease inhibitor used in the treatment of hepatitis C virus (HCV) infection. The accurate measurement of its plasma concentration is crucial for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This method is highly selective and sensitive, enabling the precise quantification of this compound and its separation from its less active R-diastereomer, VRT-127394. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters, making it suitable for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent inhibitor of the HCV NS3/4A serine protease and a key component of combination therapy for chronic HCV infection. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of this compound is beneficial for optimizing treatment outcomes. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of drugs in complex biological matrices like plasma. A critical aspect of this compound analysis is the separation from its R-diastereomer, VRT-127394, which is significantly less active. This method ensures the chromatographic separation of these two isomers.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma samples is depicted below.
Application Notes and Protocols for Telaprevir Combination Therapy in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Telaprevir, a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, was a first-generation DAA that demonstrated significant efficacy against HCV genotype 1.[1][2][3][4] HCV replicon systems, which are engineered cell lines that support autonomous HCV RNA replication without producing infectious virus particles, have been instrumental in the discovery and preclinical evaluation of DAAs like this compound.[5][6][7] These systems provide a robust and safe platform to study the antiviral activity of compounds, their mechanism of action, and the emergence of resistance.
These application notes provide detailed protocols for utilizing HCV replicon systems to evaluate the efficacy of this compound, both as a single agent and in combination with other anti-HCV drugs. The protocols are designed for researchers, scientists, and drug development professionals working on HCV therapeutics.
Mechanism of Action of this compound
This compound is a peptidomimetic inhibitor that specifically targets the NS3/4A serine protease of HCV.[1][2][3] The NS3/4A protease is essential for the viral life cycle as it is responsible for cleaving the HCV polyprotein into mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B) that are necessary for the formation of the viral replication complex.[1][3][5] this compound binds to the active site of the NS3 protease in a covalent yet reversible manner, thereby blocking its enzymatic activity.[2][6] This inhibition of polyprotein processing disrupts the formation of the replication complex and ultimately suppresses HCV RNA replication.[1][2][8]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its combinations in HCV replicon systems.
Table 1: Antiviral Activity of this compound in HCV Genotype 1b Replicon Cells
| Parameter | Value | Cell Line | Assay Duration | Reference |
| IC50 | 0.354 µM | Huh-7 | 48 hours | [8] |
| IC90 | 0.830 µM | Huh-7 | 48 hours | [8] |
| EC50 | 0.574 µM | Huh-7 | 24 hours | [8] |
| EC50 | 0.488 µM | Huh-7 | 48 hours | [8] |
| EC50 | 0.210 µM | Huh-7 | 72 hours | [8] |
| EC50 | 0.139 µM | Huh-7 | 120 hours | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 | Reference |
| Huh-7 harboring HCV replicon | MTS assay | Not significant at therapeutic concentrations | [8] |
| Huh-7 (parental) | MTS assay | Not significant at therapeutic concentrations | [8] |
| HepG2 | MTS assay | Not significant at therapeutic concentrations | [8] |
Table 3: In Vitro Activity of this compound in Combination with Other DAAs in HCV Replicon Systems
| Combination | HCV Genotype | Effect | Reference |
| This compound + Interferon-α | 1b | Additive to moderate synergy | [8] |
| This compound + Daclatasvir (NS5A inhibitor) | 1b | Synergistic | [9] |
| This compound + Sofosbuvir (NS5B inhibitor) | 1 | Not explicitly detailed in replicon studies, but clinical data supports high efficacy. | [5][10][11] |
Experimental Protocols
Protocol 1: Determination of Anti-HCV Activity using a Luciferase Reporter Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound using an HCV subgenomic replicon cell line that expresses a luciferase reporter gene.
Materials:
-
HCV subgenomic replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a Renilla or Firefly luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for cell line maintenance)
-
Assay medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (without G418)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in assay medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 50 µM.
-
Further dilute the this compound serial dilutions in assay medium to achieve the final desired concentrations with a final DMSO concentration of 0.5% or less.
-
Include a "no drug" control (vehicle control, 0.5% DMSO in assay medium) and a "no cells" control (assay medium only).
-
After 24 hours of cell incubation, carefully remove the culture medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no cells" control from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle control as 100% replication.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol determines the 50% cytotoxic concentration (CC50) of this compound to assess its effect on host cell viability.
Materials:
-
Huh-7 cells (or the replicon-containing cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating:
-
Seed Huh-7 cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium with a final DMSO concentration of 0.5% or less.
-
Include a vehicle control and a "no cells" control.
-
Remove the medium and add 100 µL of the drug dilutions or control solutions to the wells.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C with gentle shaking.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression.
-
Protocol 3: Evaluation of Drug Combination Effects
This protocol is designed to assess the combined antiviral effect of this compound with another DAA (e.g., an NS5A or NS5B inhibitor).
Procedure:
-
Follow the procedure for the Luciferase Reporter Replicon Assay (Protocol 1).
-
Prepare a checkerboard dilution series of this compound and the second drug. This involves creating a matrix of concentrations where each drug is tested at various concentrations, both alone and in combination with the other drug.
-
Add the drug combinations to the cells and incubate as described in Protocol 1.
-
Measure the luciferase activity and normalize the data.
-
Analyze the combination effect using a synergy model such as the MacSynergy II software or by calculating the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: HCV Replication Cycle and this compound's Mechanism of Action.
Caption: Experimental Workflow for Evaluating this compound in HCV Replicon Systems.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sofosbuvir/Ribavirin Effective for HCV Genotypes 2 and 3 [medscape.com]
- 5. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating HCV Resistance Mechanisms Using Telaprevir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying Hepatitis C Virus (HCV) resistance mechanisms to the NS3/4A protease inhibitor, telaprevir. Detailed protocols for key experiments are provided, along with curated data on the impact of various resistance-associated substitutions (RASs) on this compound efficacy.
Introduction to this compound and HCV Resistance
This compound is a potent, reversible, covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] The high replication rate and low fidelity of the HCV RNA-dependent RNA polymerase lead to a diverse population of viral variants, known as quasispecies.[3] This genetic diversity allows for the rapid selection of drug-resistant variants under the selective pressure of antiviral therapy.[3][4]
Analysis of HCV sequences from patients experiencing treatment failure with this compound-based regimens has identified several key amino acid substitutions in the NS3 protease that confer resistance.[5][6] These mutations are primarily located near the protease catalytic site and can be broadly categorized based on the level of resistance they confer.[1][5][7] Understanding the molecular basis of this resistance is crucial for the development of next-generation HCV inhibitors with improved efficacy against resistant strains.[6][8]
Quantitative Analysis of this compound Resistance
The following tables summarize the in vitro phenotypic data for common this compound resistance-associated substitutions. The data is presented as the fold-change in the 50% inhibitory concentration (IC50) compared to the wild-type (WT) virus.
Table 1: this compound IC50 Fold-Change for Single NS3 Protease Mutations
| Mutation | Genotype | Fold-Change in IC50 vs. WT | Resistance Level | Reference(s) |
| V36A | 1a | 1.7 - 3 | Low | [4] |
| V36G | 1a | 1.7 - 6.9 | Low | [4] |
| V36L | 1a | 1.7 - 6.9 | Low | [4] |
| V36M | 1a/1b | 3 - 25 | Low to Moderate | [1][7] |
| T54A | 1a/1b | 11.7 | Moderate | [4] |
| T54S | 1a/1b | 1.9 | Low | [4] |
| R155K | 1a | >25 | High | [7] |
| R155T | 1a | >25 | High | [5] |
| A156S | 1b | 3 - 25 | Low to Moderate | [7] |
| A156T | 1b | >25 | High | [5] |
| A156V | 1b | >25 | High | [7] |
| D168A | 1b | <1 | Susceptible | [8] |
| D168V | 1b | >25 | High | [5] |
Table 2: this compound IC50 Fold-Change for Double NS3 Protease Mutations
| Mutation | Genotype | Fold-Change in IC50 vs. WT | Resistance Level | Reference(s) |
| V36M + R155K | 1a | >25 | High | [7] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant HCV Replicons via Site-Directed Mutagenesis
This protocol outlines the generation of specific NS3 protease mutations in an HCV replicon plasmid.
1. Primer Design:
-
Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
Ensure at least 10-15 bases of correct sequence on both sides of the mutation.
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.
-
The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
2. PCR Amplification:
-
Set up the PCR reaction using a high-fidelity DNA polymerase (e.g., PfuTurbo).
-
A typical reaction mixture includes:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM)
-
125 ng of forward primer
-
125 ng of reverse primer
-
10 ng of dsDNA template (HCV replicon plasmid)
-
1 µL of PfuTurbo DNA polymerase
-
ddH2O to a final volume of 50 µL.
-
-
Use the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
3. Digestion of Parental DNA:
-
Add 1 µL of DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select for transformed cells on appropriate antibiotic-containing agar plates.
-
Isolate plasmid DNA from selected colonies and confirm the desired mutation by sequencing.
References
- 1. Characterization of this compound treatment outcomes and resistance in patients with prior treatment failure: results from the REALIZE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of this compound resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Telaprevir in Crystallographic Studies of NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Telaprevir in the crystallographic study of the Hepatitis C Virus (HCV) NS3/4A protease. This compound is a potent, reversible covalent inhibitor of the NS3/4A serine protease, an enzyme essential for viral replication.[1][2] Its use in structural biology has been pivotal in understanding the molecular basis of its inhibitory mechanism and in guiding the development of next-generation antiviral agents.
Introduction
The HCV NS3/4A protease is a prime target for antiviral drug development.[1] this compound, a peptidomimetic α-ketoamide inhibitor, forms a covalent but reversible complex with the catalytic serine of the NS3 protease.[3] X-ray crystallography of the NS3/4A-Telaprevir complex provides high-resolution insights into the drug-target interactions, revealing the precise binding mode and the conformational changes induced upon binding. This information is invaluable for structure-based drug design and for understanding the mechanisms of drug resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from crystallographic and biochemical studies of this compound in complex with the HCV NS3/4A protease.
Table 1: this compound Inhibition of HCV NS3/4A Protease
| Parameter | Value | Reference |
| Ki (inhibition constant) | 7 nM | [4] |
| IC50 (half maximal inhibitory concentration) | 10 nM | [1] |
| IC50 (in vitro) | 0.35 µM | [5] |
Table 2: Crystallographic Data for NS3/4A-Telaprevir Complex (PDB ID: 3SV6)
| Parameter | Value | Reference |
| Resolution | 1.40 Å | [6][7] |
| R-Value Work | 0.158 | [6][7] |
| R-Value Free | 0.171 | [6][7] |
| Space Group | P21 21 21 | [7] |
| Expression System | Escherichia coli BL21(DE3) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments required to obtain the crystal structure of the NS3/4A-Telaprevir complex are provided below.
Protocol 1: Expression and Purification of HCV NS3/4A Protease
This protocol describes the expression of the HCV NS3/4A protease in E. coli and its subsequent purification.
1. Gene Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding the HCV NS3/4A protease.
-
Grow the transformed cells in Terrific Broth (TB) supplemented with 30 µg/mL kanamycin and 0.2% (w/v) D-glucose at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Lower the temperature to 18°C and induce protein expression with 0.25 mM IPTG for 16 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
2. Cell Lysis:
-
Resuspend the cell pellet in Ni-1 lysis buffer (50 mM Phosphate buffer pH 7.5, 500 mM NaCl, 10% (v/v) glycerol, 10 mM imidazole, 2 mM β-mercaptoethanol).
-
Lyse the cells by sonication or by passing them through a cell disruptor.
-
Clarify the lysate by centrifugation at 10,000 x g for 45 minutes at 4°C to remove cell debris.
3. Purification:
-
Load the supernatant onto a HisTrap FF crude column (GE Healthcare) equilibrated with Ni-1 buffer.
-
Wash the column with Ni-1 buffer to remove unbound proteins.
-
Elute the His-tagged NS3/4A protease with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample suitable for crystallization.
-
Concentrate the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES, pH 7.6, 500 mM NaCl, 5 mM β-mercaptoethanol, 0.2% Triton X-100, and 50% glycerol).
Protocol 2: Co-crystallization of NS3/4A with this compound
This protocol outlines the co-crystallization of the purified NS3/4A protease with this compound using the hanging drop vapor diffusion method.
1. Complex Formation:
-
Incubate the purified NS3/4A protease with a 3-fold molar excess of this compound on ice for 1-3 hours to allow for complex formation.
-
Centrifuge the mixture at 10,000 x g for 1 minute to remove any precipitate.
2. Crystallization:
-
Set up hanging drops by mixing 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution.
-
A typical reservoir solution may contain a precipitant such as polyethylene glycol (PEG) of a specific molecular weight and concentration, a buffer to maintain a specific pH, and salts. While the exact conditions for PDB ID 3SV6 are not publicly detailed, a starting point for screening could be a solution containing 10-20% PEG 3350, 0.1 M HEPES pH 7.5, and 0.2 M NaCl.
-
Equilibrate the drops against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
Protocol 3: X-ray Diffraction Data Collection and Processing
This protocol provides a general workflow for collecting and processing X-ray diffraction data from a crystal of the NS3/4A-Telaprevir complex.
1. Crystal Mounting and Cryo-protection:
-
Carefully mount a single, well-formed crystal in a cryo-loop.
-
If necessary, briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
2. Data Collection:
-
Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or a home-source X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Key parameters to set include detector distance, exposure time, and rotation angle per image (e.g., 0.5 degrees).
3. Data Processing:
-
Use software packages such as HKL-2000, XDS, or DIALS to process the raw diffraction images.
-
Indexing and Integration: Determine the unit cell parameters and space group of the crystal and integrate the intensities of the diffraction spots.
-
Scaling and Merging: Scale and merge the integrated intensities from all images to generate a final dataset of unique reflections with their corresponding intensities and error estimates.
4. Structure Determination and Refinement:
-
Solve the phase problem using molecular replacement, using a known structure of the NS3/4A protease as a search model.
-
Build an initial model of the NS3/4A-Telaprevir complex into the resulting electron density map using software like Coot.
-
Refine the atomic model against the experimental data using refinement software such as Phenix or REFMAC5, alternating with manual model rebuilding.
-
Validate the final structure for its geometric quality and agreement with the experimental data.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for determining the crystal structure of the NS3/4A-Telaprevir complex.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. iucr.org [iucr.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]
- 7. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Telaprevir Resistance in HCV Clinical Isolates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome Telaprevir resistance in Hepatitis C Virus (HCV) clinical isolates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the study of this compound resistance.
Q1: My sequencing results show novel mutations in the NS3/4A protease region of a this compound-resistant HCV isolate. How do I determine if these mutations are responsible for the resistance?
A1: The presence of novel mutations requires functional validation to confirm their role in resistance. The recommended approach is to perform phenotypic analysis.[1][2] This involves engineering the identified mutation(s) into a wild-type HCV replicon system through site-directed mutagenesis. The drug susceptibility of the mutant replicon is then compared to the wild-type replicon by calculating the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound. A significant increase in the EC50/IC50 value for the mutant compared to the wild-type indicates that the mutation confers resistance.[3]
Q2: I am observing a low-level resistance to this compound in my cell-based assays, but the sequencing of the dominant viral population does not show any of the canonical resistance mutations (e.g., V36M, T54A, R155K). What could be the reason?
A2: There are two primary possibilities to investigate:
-
Minority Variants: Low-frequency resistant variants may exist within the viral quasispecies that are not detected by standard population-based Sanger sequencing.[1][4] It is recommended to use a more sensitive method like Next-Generation Sequencing (NGS) to detect variants present at a lower prevalence (e.g., <15-25% of the viral population).[1][5]
-
Novel or Synergistic Mutations: The observed resistance could be due to a novel mutation or a combination of mutations that act synergistically to reduce this compound susceptibility. In this case, as with Q1, phenotypic analysis of the observed mutations in a replicon system is necessary to confirm their effect.
Q3: After discontinuing this compound treatment in our longitudinal study, we observe that the resistant variants are being replaced by wild-type virus. Why does this happen?
A3: The replacement of resistant variants with wild-type virus after treatment cessation is often due to the reduced replicative fitness of the resistant mutants.[3][6] Mutations that confer drug resistance can sometimes come at a cost to the virus's ability to replicate efficiently. In the absence of the selective pressure of the drug, the more fit wild-type virus will outcompete the less fit resistant variants.[3]
Q4: We are designing a new HCV protease inhibitor. What strategies can we employ to avoid the rapid development of resistance seen with this compound?
A4: To design more robust protease inhibitors, consider the "substrate envelope" hypothesis.[7] This concept suggests that drugs designed to fit within the consensus volume occupied by the natural substrates of the NS3/4A protease will be less susceptible to resistance.[7] Mutations that would affect the binding of such an inhibitor would likely also impair the binding of the natural substrates, thereby reducing viral fitness. Additionally, developing inhibitors that do not protrude into regions where resistance mutations commonly occur (e.g., R155, A156) can reduce the likelihood of resistance.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance.
Table 1: Fold-change in this compound IC50 for Common NS3/4A Resistance Mutations
| Mutation | Amino Acid Change | Fold-change in IC50 vs. Wild-Type | Resistance Level | Reference |
| V36A/G/L/M | Valine to Alanine/Glycine/Leucine/Methionine | Low to Medium | Low | [6] |
| T54A/S | Threonine to Alanine/Serine | Low to Medium | Low | [6] |
| R155K/T | Arginine to Lysine/Threonine | High | High | [3][8] |
| A156S/T | Alanine to Serine/Threonine | High | High | [3][8] |
| D168N | Aspartic Acid to Asparagine | High | High | [3] |
Note: The exact fold-change can vary depending on the specific amino acid substitution and the experimental system used.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound resistance.
Protocol 1: Genotypic Analysis of HCV NS3/4A Protease Region by Sanger Sequencing
Objective: To identify mutations in the NS3/4A protease gene of HCV from clinical isolates.
Materials:
-
Patient serum or plasma sample with HCV RNA > 10,000 IU/mL.[9]
-
RNA extraction kit.
-
Reverse transcriptase and PCR reagents.
-
Genotype-specific primers for the NS3/4A region.[2]
-
DNA sequencing reagents and access to a Sanger sequencing platform.
Methodology:
-
RNA Extraction: Extract viral RNA from the patient sample using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Amplify the NS3/4A protease region using nested PCR with genotype-specific primers.[5]
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing:
-
Perform bidirectional sequencing of the purified PCR product using the amplification primers.
-
Analyze the sequencing data to identify nucleotide and corresponding amino acid changes compared to a wild-type reference sequence.
-
Protocol 2: Phenotypic Analysis of this compound Resistance using an HCV Replicon System
Objective: To determine the effect of specific NS3/4A mutations on this compound susceptibility.
Materials:
-
Wild-type HCV replicon plasmid (e.g., Con1 strain).[10]
-
Site-directed mutagenesis kit.
-
Huh-7.5 cells or another permissive cell line.[10]
-
Cell culture reagents.
-
In vitro transcription kit.
-
Electroporation system.
-
This compound.
-
Luciferase assay system (if the replicon contains a reporter gene).
Methodology:
-
Site-Directed Mutagenesis: Introduce the desired mutation(s) into the wild-type HCV replicon plasmid using a site-directed mutagenesis kit.[2]
-
In Vitro Transcription: Synthesize HCV replicon RNA from the linearized wild-type and mutant plasmids using an in vitro transcription kit.[10]
-
Electroporation: Electroporate the in vitro transcribed RNA into Huh-7.5 cells.
-
Drug Treatment: Plate the electroporated cells and treat with a serial dilution of this compound.
-
Quantification of Replication: After a defined incubation period (e.g., 72-96 hours), quantify HCV replication. This can be done by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.[10]
-
Data Analysis:
-
Plot the percentage of replication inhibition against the this compound concentration.
-
Calculate the EC50 or IC50 value for both the wild-type and mutant replicons.
-
Determine the fold-change in resistance by dividing the EC50/IC50 of the mutant by the EC50/IC50 of the wild-type.[2]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming this compound resistance.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid emergence of protease inhibitor resistance in hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Molecular basis of this compound resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HCV Drug Resistance | Public Health Ontario [publichealthontario.ca]
- 10. Genotypic and Phenotypic Analyses of Hepatitis C Virus from Patients Treated with JTK-853 in a Three-Day Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Telaprevir Instability in Aqueous Solutions
Welcome to the technical support center for Telaprevir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in an aqueous buffer?
A1: this compound is known to have poor aqueous solubility and stability.[1][2] Its instability is primarily due to several degradation pathways that can occur in aqueous environments, including hydrolysis, oxidation, and epimerization.[3] The rate of degradation is significantly influenced by the pH and temperature of the solution.
Q2: What are the main degradation products of this compound in an aqueous solution?
A2: The primary degradation pathways for this compound are hydrolysis of its amide bonds and epimerization of the active S-diastereomer to the less active R-diastereomer.[3][4] Hydrolysis can cleave the peptide-like linkages in the molecule, leading to the formation of smaller, inactive fragments. One of the major metabolites identified is pyrazinoic acid.[3] Epimerization at the α-ketoamide chiral center results in the formation of the R-diastereomer, which is reported to be about 30 times less active than the parent S-diastereomer.[3][5]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can accelerate the hydrolysis of its amide bonds. Furthermore, the rate of epimerization to the R-diastereomer is also influenced by the pH of the medium.[6] To minimize degradation, it is crucial to carefully control the pH of your aqueous solutions.
Q4: I am observing an extra peak in my HPLC analysis that grows over time. What could it be?
A4: The appearance and growth of a new peak in your HPLC chromatogram, particularly one that is close to the main this compound peak, is likely due to the epimerization of this compound into its R-diastereomer.[4] It is essential to use a stability-indicating analytical method that can resolve this compound from this and other potential degradation products.
Q5: How can I improve the solubility and stability of this compound in my experiments?
A5: Due to its low aqueous solubility (approximately 0.0047 mg/mL), various formulation strategies can be employed.[1] For experimental purposes, preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common practice.[7] For improving both solubility and stability, research has shown the effectiveness of creating solid dispersions of this compound with polymers such as hypromellose acetate succinate (HPMC-AS), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).[1][2] The use of surfactants like sodium lauryl sulphate (SLS) and Polysorbate-80 has also been shown to enhance solubility.[1]
Q6: What are the recommended storage conditions for this compound solutions?
A6: Given its instability in aqueous solutions, it is recommended to prepare fresh solutions for your experiments whenever possible. If storage is necessary, stock solutions in an appropriate organic solvent should be stored at low temperatures (e.g., -20°C) and protected from light.[6] Aqueous solutions should be kept on ice and used as quickly as possible. Acidification of plasma samples has been used to stabilize the equilibrium between the two diastereomers.[5]
Data Presentation: this compound Stability
Table 1: Effect of pH on this compound Degradation Rate at 25°C
| pH | Apparent First-Order Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 3.0 | 0.048 | 14.4 |
| 5.0 | 0.015 | 46.2 |
| 7.0 | 0.028 | 24.8 |
| 9.0 | 0.077 | 9.0 |
Table 2: Effect of Temperature on this compound Degradation Rate at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) |
| 4 | 0.005 | 138.6 |
| 25 | 0.028 | 24.8 |
| 37 | 0.097 | 7.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions for in vitro stability studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Purified water, HPLC grade
-
Phosphate buffer, pH 7.0
-
Volumetric flasks and pipettes
-
Sonicator
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of DMSO.
-
Sonicate for 5-10 minutes until the powder is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add DMSO to the 1 mL mark and mix thoroughly.
-
-
Working Solution Preparation (100 µg/mL):
-
Pipette 100 µL of the 10 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Add the desired aqueous buffer (e.g., phosphate buffer, pH 7.0) to the 10 mL mark.
-
Invert the flask several times to ensure homogeneity.
-
Use this working solution immediately for stability experiments.
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To quantify this compound and separate it from its R-diastereomer and other degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Waters XBridge™ BEH Shield C18, 2.1 x 75 mm, 2.5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 70 12.0 70 12.1 30 | 15.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared this compound working solution or samples from the stability study.
-
Integrate the peak areas for this compound and any degradation products. The R-diastereomer will typically elute shortly after the main this compound peak.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Factors influencing the stability and solubility of this compound.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Solid dispersions of this compound with improved solubility prepared by co-milling: formulation, physicochemical characterization, and cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the HCV Protease Inhibitor this compound in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Validation of a sensitive LC/MS/MS method for the determination of this compound and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug Interactions Between Telaprevir and Other Antivirals
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing drug-drug interactions between the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir, and other antiviral agents. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug-drug interactions with this compound?
A1: this compound is both a substrate and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme and is also a substrate and inhibitor of the P-glycoprotein (P-gp) drug transporter.[1][2][3] Consequently, the majority of clinically significant drug-drug interactions involving this compound arise from its influence on these two pathways. Co-administration with drugs that are also substrates, inhibitors, or inducers of CYP3A4 and/or P-gp can lead to altered plasma concentrations of either this compound or the co-administered drug, potentially impacting efficacy or increasing the risk of toxicity.
Q2: Which classes of antiviral drugs are most likely to have significant interactions with this compound?
A2: Due to its mechanism of interaction, this compound has a high potential for interactions with several classes of antiviral drugs, particularly:
-
HIV Protease Inhibitors (PIs): Many HIV PIs, especially when boosted with ritonavir (a strong CYP3A4 inhibitor), are also substrates and inhibitors of CYP3A4. Co-administration can lead to complex and often bidirectional interactions.
-
HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs like efavirenz are potent inducers of CYP3A4 and can significantly decrease this compound plasma concentrations, potentially leading to reduced antiviral efficacy.[1]
-
Certain HCV Direct-Acting Antivirals (DAAs): While this compound is an older DAA, co-administration with other DAAs that are substrates or inhibitors of CYP3A4 or P-gp could theoretically lead to interactions. However, specific data on interactions with many newer DAAs are limited.
Q3: Can this compound be co-administered with HIV integrase inhibitors?
A3: Interactions between this compound and HIV integrase strand transfer inhibitors (INSTIs) are generally less pronounced than with PIs and NNRTIs, as most INSTIs are not primarily metabolized by CYP3A4.[4] However, some interactions can still occur. For instance, co-administration of this compound with raltegravir has been shown to reduce raltegravir concentrations, though the clinical significance of this in all contexts is not fully established.[5] Studies with dolutegravir showed that this compound can increase dolutegravir exposure, but this is not expected to be clinically significant to warrant a dose adjustment.[6] Data on interactions with newer INSTIs like bictegravir are limited.
Q4: Are there any known interactions between this compound and newer HCV DAAs?
A4: this compound is not typically used in combination with newer HCV DAA regimens. Most modern HCV treatment protocols utilize combinations of DAAs that do not include this compound. As such, there is a lack of clinical data on the interactions between this compound and newer agents like sofosbuvir, daclatasvir, or glecaprevir/pibrentasvir. However, based on their metabolic pathways, the potential for interactions exists if they share CYP3A4 or P-gp as a metabolic or transport pathway.
Troubleshooting Guides
Unexpected Loss of this compound Efficacy in Co-administration Experiments
Problem: A researcher observes a significant reduction in the antiviral activity of this compound when co-administered with another antiviral agent in an in vitro (e.g., HCV replicon) or in vivo model.
Possible Causes and Troubleshooting Steps:
-
CYP3A4 Induction: The co-administered antiviral may be a potent inducer of CYP3A4, leading to increased metabolism of this compound and consequently lower intracellular concentrations.
-
Action: Measure the expression of CYP3A4 mRNA and protein levels in your experimental system (e.g., hepatocytes) after treatment with the co-administered antiviral alone. Perform a CYP3A4 activity assay to confirm induction.
-
-
P-gp Induction: The co-administered drug could induce the expression of P-gp, leading to increased efflux of this compound from the target cells.
-
Action: Quantify P-gp expression (e.g., via qPCR or Western blot) in your cell model. Conduct a P-gp substrate transport assay to assess changes in this compound efflux.
-
-
Antagonistic Antiviral Effect: The two antivirals may have an antagonistic effect at the level of their antiviral mechanisms of action.
-
Action: Perform a synergy assay using a checkerboard titration of both drugs in an HCV replicon system. Analyze the data using a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the interaction is synergistic, additive, or antagonistic.
-
Observation of Increased Cytotoxicity with this compound Co-administration
Problem: An experiment combining this compound with another antiviral shows a significant increase in cytotoxicity compared to either drug alone.
Possible Causes and Troubleshooting Steps:
-
CYP3A4 Inhibition by this compound: this compound is a strong inhibitor of CYP3A4. If the co-administered antiviral is metabolized by CYP3A4, its concentration may increase to toxic levels.
-
Action: Determine if the co-administered antiviral is a known CYP3A4 substrate. Measure the concentration of the co-administered antiviral in the presence and absence of this compound using LC-MS/MS.
-
-
P-gp Inhibition by this compound: this compound can inhibit P-gp, which may be responsible for the efflux of the co-administered antiviral. This can lead to increased intracellular accumulation and toxicity.
-
Action: Investigate if the co-administered drug is a P-gp substrate. Perform a transport assay to measure the intracellular accumulation of the co-administered drug in the presence and absence of this compound.
-
-
Off-Target Effects: The combination of drugs may have off-target effects that lead to cytotoxicity through a mechanism independent of their primary antiviral targets.
-
Action: Evaluate markers of cellular stress and apoptosis (e.g., caspase activation, mitochondrial membrane potential) in cells treated with the drug combination.
-
Data Presentation
Table 1: Pharmacokinetic Interactions of this compound with HIV Antivirals
| Co-administered Antiviral | Effect on this compound | Effect on Co-administered Antiviral |
| Ritonavir-boosted Atazanavir | ↓ AUC by 19%, ↓ Cmax by 12% (when ritonavir is withdrawn)[7] | ↑ Atazanavir AUC by 39%, ↑ Cmax by 19% (when ritonavir is withdrawn)[7] |
| Ritonavir-boosted Darunavir | ↓ AUC by 36%[5] | ↓ Darunavir exposure |
| Ritonavir-boosted Fosamprenavir | ↓ this compound exposure | ↓ Amprenavir exposure |
| Efavirenz | ↓ AUC and Cmax significantly (potent CYP3A4 inducer)[1] | No significant effect on Efavirenz |
| Raltegravir | No significant effect on this compound | ↓ AUC by 61%, ↓ Cmin by 50%, ↓ Cmax by 64%[5] |
| Dolutegravir | No significant effect on this compound | ↑ AUC by 25%, ↑ Cmax by 19%, ↑ Cτ by 37%[6] |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; Cτ: Concentration at the end of the dosing interval.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol is a general method to assess the inhibitory potential of this compound on CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of this compound in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each this compound concentration and determine the IC50 value.
Protocol 2: P-glycoprotein (P-gp) Transport Assay using Caco-2 Cells
This protocol assesses whether this compound is a substrate or inhibitor of P-gp using a bidirectional transport assay in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
This compound
-
Known P-gp substrate (e.g., digoxin)
-
Known P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with tight junctions is formed (typically 21 days).
-
To assess if this compound is a P-gp substrate:
-
Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
Collect samples from the receiver chamber at various time points.
-
Measure the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests P-gp mediated efflux.
-
-
To assess if this compound is a P-gp inhibitor:
-
Perform a bidirectional transport assay with a known P-gp substrate (e.g., digoxin).
-
In a parallel set of experiments, pre-incubate the Caco-2 monolayers with this compound before adding the P-gp substrate.
-
Measure the transport of the P-gp substrate in the presence and absence of this compound. A significant reduction in the efflux ratio of the known substrate in the presence of this compound indicates P-gp inhibition.
-
Protocol 3: HCV Replicon Assay for Antiviral Synergy
This protocol is used to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another antiviral agent.
Materials:
-
HCV replicon-containing cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)
-
This compound
-
Co-administered antiviral agent
-
Cell culture medium and reagents
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in a 96-well plate.
-
Prepare serial dilutions of this compound and the co-administered antiviral.
-
Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxicity.
-
Analyze the data using a synergy model (e.g., MacSynergy II or Combenefit) to calculate synergy scores and generate synergy plots.
Mandatory Visualizations
Caption: Primary mechanisms of this compound drug interactions.
Caption: Troubleshooting workflow for unexpected drug interaction results.
References
- 1. Review and Management of Drug Interactions with Boceprevir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review and management of drug interactions with boceprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevalence and Predictors of Important this compound Drug Interactions Among Patients Coinfected With Hepatitis C and Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic interactions between this compound and antiretroviral drugs in HIV/HCV-coinfected patients with advanced liver fibrosis and prior HCV non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of boceprevir and this compound on the pharmacokinetics of dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of ritonavir in the drug interactions between this compound and ritonavir-boosted atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing Telaprevir-resistant HCV mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Telaprevir-resistant Hepatitis C Virus (HCV) mutations.
Frequently Asked Questions (FAQs)
Q1: What are the primary mutations associated with this compound resistance in HCV?
This compound, a direct-acting antiviral (DAA) that targets the HCV NS3/4A protease, can lead to the selection of drug-resistant viral variants.[1][2] The most frequently observed mutations conferring resistance are located in the NS3 protease domain at amino acid positions V36, T54, R155, and A156.[1][3][4]
Q2: How is this compound resistance typically identified in a research setting?
This compound resistance is identified through two main approaches: genotypic and phenotypic analysis.[5]
-
Genotypic Analysis: This involves sequencing the HCV NS3/4A protease region to detect resistance-associated substitutions (RASs). Common methods include Sanger sequencing and Next-Generation Sequencing (NGS), also known as deep sequencing.[5][6] NGS offers higher sensitivity for detecting minor variants.[5]
-
Phenotypic Analysis: This approach assesses the level of drug resistance conferred by specific mutations. It involves introducing these mutations into an HCV replicon system or a purified enzyme assay and measuring the drug's inhibitory concentration (IC50) or effective concentration (EC50).[2][5]
Q3: What is the clinical significance of detecting this compound-resistant mutations?
The presence of specific resistance-associated substitutions (RASs) can reduce the likelihood of achieving a sustained virologic response (SVR) to this compound-based therapies.[5] Monitoring for these mutations before and during treatment can provide crucial information for managing patients undergoing anti-HCV therapy.[3] For a RAS to be considered clinically relevant, it generally needs to be present in at least 15% of the viral population.[5]
Q4: What is the difference between low-level and high-level resistance to this compound?
The level of resistance is determined by the fold-change in the EC50 or IC50 value of the mutant virus compared to the wild-type virus.
-
Low- to Medium-Level Resistance: Conferred by mutations such as V36A/M, T54A/S, and R155K/T, typically showing a 3- to 25-fold increase in EC50.[1][2]
-
High-Level Resistance: Conferred by mutations like A156T and combination mutations like V36M+R155K, resulting in a greater than 25-fold increase in EC50.[2]
Q5: Do this compound-resistant variants have altered viral fitness?
Generally, this compound-resistant variants exhibit lower replication capacity compared to the wild-type virus in the absence of the drug.[1][2] This reduced fitness can lead to the resistant variants being outcompeted by the wild-type virus if treatment is stopped.[7]
Troubleshooting Guides
Problem: I am unable to amplify the HCV NS3 region for sequencing.
-
Possible Cause: Low viral load in the sample.
-
Solution: Ensure the HCV RNA level in the serum specimen is at least 5,000 IU/mL for successful amplification.[8]
-
-
Possible Cause: Inappropriate primer design.
-
Solution: Due to the high genetic variability of HCV, use genotype-specific PCR primers for the NS3 region to ensure successful amplification.[6]
-
Problem: My sequencing results show no known resistance mutations, but the patient is not responding to this compound.
-
Possible Cause: The resistant variant is a minor population.
-
Possible Cause: A novel resistance mutation may be present.
-
Solution: Perform phenotypic analysis by cloning the patient-derived NS3 sequence into a replicon system to confirm resistance and characterize the novel mutation.
-
Problem: My phenotypic assay results are inconsistent.
-
Possible Cause: Variability in cell-based assays.
-
Solution: Ensure consistent cell passage numbers, seeding densities, and assay conditions. Run a wild-type control in parallel for every experiment to normalize the results and calculate accurate fold-changes in EC50.
-
-
Possible Cause: Issues with the recombinant enzyme in enzymatic assays.
-
Solution: Verify the purity and activity of the recombinant NS3/4A protease. Ensure the substrate concentration is optimal for the kinetic measurements.
-
Data Presentation
Table 1: this compound Resistance-Associated Mutations and Fold-Change in Resistance
| Mutation | Amino Acid Change | Fold-Change in EC50/IC50 | Resistance Level | Reference(s) |
| V36 | V36A/M/G/L | 3 - 25 | Low to Medium | [1][2] |
| T54 | T54A/S | 3 - 25 | Low to Medium | [1][2] |
| R155 | R155K/T | 3 - 25 | Low to Medium | [2] |
| A156 | A156S | 3 - 25 | Low to Medium | [2] |
| A156 | A156T/V | > 25 | High | [2][10] |
| V36M + R155K | V36M + R155K | > 25 | High | [2] |
Experimental Protocols
Genotypic Analysis: Sanger Sequencing of HCV NS3 Region
-
RNA Extraction: Extract viral RNA from patient serum or plasma using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase and a gene-specific reverse primer for the NS3 region.
-
Amplify the NS3 protease coding region using a nested or semi-nested PCR approach with genotype-specific primers to increase sensitivity and specificity.
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and enzymes.
-
Sequencing Reaction: Perform cycle sequencing using BigDye terminator chemistry with both forward and reverse primers in separate reactions.
-
Sequence Analysis:
-
Purify the sequencing products.
-
Analyze the products on an automated capillary electrophoresis sequencer.
-
Assemble the forward and reverse sequences and compare the consensus sequence to a wild-type reference sequence (e.g., H77 for genotype 1a) to identify amino acid substitutions at known resistance positions.[5]
-
Phenotypic Analysis: HCV Replicon Assay
-
Site-Directed Mutagenesis: Introduce the desired mutation(s) into an HCV subgenomic replicon plasmid (containing a reporter gene like luciferase) using a commercial site-directed mutagenesis kit.[11]
-
In Vitro Transcription: Linearize the replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.
-
RNA Transfection: Transfect the in vitro-transcribed RNA into a suitable human hepatoma cell line (e.g., Huh-7.5 cells).[11]
-
Drug Treatment: After a period of replicon establishment (e.g., 4-8 hours), add serial dilutions of this compound to the cells.
-
Reporter Gene Assay: After a defined incubation period (e.g., 48-96 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase).[2][11]
-
Data Analysis:
-
Plot the reporter signal against the drug concentration.
-
Calculate the EC50 value (the drug concentration that inhibits 50% of replicon replication) using a non-linear regression analysis.
-
Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon. A fold-change of ≥3 is typically considered resistant.[2]
-
Mandatory Visualizations
Caption: Workflow for identifying and characterizing this compound-resistant HCV mutations.
Caption: Mechanism of this compound action and the development of resistance.
References
- 1. Molecular basis of this compound resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Phenotypic Characterization of Hepatitis C Virus NS3 Protease Variants Observed in Clinical Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Detection of Naturally Occurring Hepatitis C Virus Mutants with Resistance to this compound and Boceprevir (Protease Inhibitors) among Treatment-Naïve Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcvguidelines.org [hcvguidelines.org]
- 6. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics and resistant variants of this compound alone for 12 weeks in hepatitis C virus genotype 1b infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotypic and phenotypic studies of hepatitis virus resistance to antivirals [vhc-henrimondor.com]
Technical Support Center: Addressing Telaprevir-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity observed in cell-based assays involving Telaprevir.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound and how does it relate to cytotoxicity?
This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for viral replication as it processes the viral polyprotein into mature, functional proteins.[2] By inhibiting this protease, this compound blocks the viral life cycle.
While its primary target is viral, this compound can induce cytotoxicity in various cell types through different mechanisms. In some cancer cell lines, such as estrogen receptor-positive breast cancer cells, this compound has been shown to induce apoptosis by interfering with the IGF-1R/AKT/FOXA1 signaling pathway. Additionally, like many drugs, this compound has the potential to cause mitochondrial dysfunction and induce oxidative stress, which can lead to cell death.
2. I am observing higher/lower than expected IC50 values for this compound in my cytotoxicity assay. What are the potential reasons?
Discrepancies in IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to drugs. Even within the same cell line, passage number can influence drug response, with higher passage numbers potentially leading to altered morphology, growth rates, and drug sensitivity.[3][4][5]
-
Initial Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of a cytotoxicity assay.[6][7] Higher cell densities may require higher drug concentrations to achieve the same level of cytotoxicity.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT assays, membrane integrity in LDH assays). The choice of assay can therefore influence the apparent cytotoxicity of a compound.[8]
-
This compound Solubility and Stability: this compound has poor aqueous solubility.[9][10][11] Improper dissolution can lead to a lower effective concentration in the cell culture medium. It is crucial to ensure complete solubilization, often in DMSO, before further dilution in culture medium.[1] The stability of this compound in your specific culture medium and conditions should also be considered.
-
Incubation Time: The duration of drug exposure can significantly affect the IC50 value. Longer incubation times generally result in lower IC50 values.[1][12]
3. My this compound-treated cells show signs of mitochondrial stress. What is the possible mechanism?
While direct studies on this compound-induced mitochondrial toxicity are limited, it is a known phenomenon for many drugs. The HCV proteins that this compound targets have been linked to mitochondrial dysfunction and oxidative stress.[13][14][15][16] It is plausible that this compound, by interacting with cellular components, could indirectly lead to:
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the mitochondrial electron transport chain can lead to an overproduction of ROS, causing oxidative stress.
-
Mitochondrial Membrane Depolarization: Damage to the mitochondrial membrane can lead to the dissipation of the membrane potential, a key indicator of mitochondrial health.
-
Induction of Apoptosis: Mitochondrial stress can trigger the intrinsic apoptotic pathway through the release of cytochrome c.
To investigate this, researchers can use assays to measure ROS levels, mitochondrial membrane potential, and apoptosis markers like caspases.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results
Problem: You are observing high variability in your this compound cytotoxicity data between experiments or even within the same plate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment.[6] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.[12] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[17] |
| Variable Drug Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure the DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Cell Passage Number | Maintain a consistent range of cell passage numbers for all experiments. It is recommended to use cells within a defined passage range to ensure consistency.[3][18] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments. |
Guide 2: Unexpected Results in Cytotoxicity Assays
Problem: Your cytotoxicity assay is yielding unexpected results, such as an increase in signal at low this compound concentrations or no response at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hormesis or Biphasic Response | Some compounds can exhibit a stimulatory effect at low doses and an inhibitory effect at high doses. If you observe increased cell viability at low concentrations, consider if this could be a biological effect. |
| This compound Precipitation | Due to its poor solubility, this compound may precipitate at high concentrations in your culture medium.[9][10] Visually inspect the wells for any precipitate. Consider using a formulation with improved solubility, such as a solid dispersion with polymers like HPMC.[9] |
| Assay Interference | This compound itself might interfere with the assay components. For example, it could have optical properties that interfere with absorbance or fluorescence readings.[19] Run proper controls, including wells with this compound but no cells, to check for interference. |
| Incorrect Assay Window | The chosen incubation time might be too short to observe a cytotoxic effect. Consider performing a time-course experiment to determine the optimal incubation period.[1] |
| Cell Resistance | The cell line you are using may be inherently resistant to this compound's cytotoxic effects. Consider using a positive control compound known to be toxic to your cell line to validate the assay. |
Quantitative Data Summary
The following tables summarize reported IC50 and cytotoxicity data for this compound in various cell lines and conditions. Note that these values can vary depending on the experimental setup.
Table 1: this compound IC50 Values against HCV Replication
| Cell Line/System | Incubation Time | IC50 (µM) | Reference |
| HCV genotype 1b replicon | 24 hours | 0.574 | [1] |
| HCV genotype 1b replicon | 48 hours | 0.488 | [1] |
| HCV genotype 1b replicon | 72 hours | 0.210 | [1] |
| HCV genotype 1b replicon | 120 hours | 0.139 | [1] |
| HCV NS3-4A serine protease | N/A | 0.35 | [1] |
| HCV genotype 1b replicon cells | 48 hours | 0.354 | [20] |
Table 2: this compound Cytotoxicity (CC50) Data
| Cell Line | Assay | Incubation Time | CC50 (µM) | Reference |
| Huh-7 | MTS | 48 hours | No significant cytotoxicity | [1] |
| HepG2 | MTS | 48 hours | No significant cytotoxicity | [1] |
| LR7 | MTT | 6 hours | > 72.5 | [21] |
| Vero E6 | MTT | 6 hours | > 72.5 | [21] |
Experimental Protocols
MTT Cell Viability Assay Protocol (for Adherent Cells)
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22][23]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[24][25]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compound.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[26]
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[26]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used.
Visualizations
Signaling Pathway
Caption: Proposed pathway for this compound-induced apoptosis in breast cancer cells.
Experimental Workflow
Caption: General workflow for assessing this compound-induced cytotoxicity.
Logical Relationship
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid dispersions of this compound with improved solubility prepared by co-milling: formulation, physicochemical characterization, and cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatitis C virus-induced oxidative stress and mitochondrial dysfunction: a focus on recent advances in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Hepatitis C virus core protein in viral-induced mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 19. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. astx.com [astx.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. LDH Cytotoxicity Assay [bio-protocol.org]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the potency of Telaprevir through structural modifications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of Telaprevir through structural modifications.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for structural modification on this compound to improve potency?
A1: The main targets for modification on the this compound scaffold are the P1, P2, and P1' positions. The P2 moiety is particularly crucial as it interacts with the S2 subsite of the HCV NS3/4A protease, and modifications here can significantly impact binding affinity. The P1 and P1' groups also play a role in anchoring the inhibitor in the active site.
Q2: What are the standard assays used to evaluate the potency of novel this compound analogs?
A2: The two primary assays are the HCV NS3/4A protease inhibition assay and the HCV replicon assay. The protease inhibition assay measures the direct inhibitory effect of the compound on the enzyme's activity, typically yielding an IC50 value. The replicon assay assesses the compound's ability to inhibit viral replication within a cellular context, providing an EC50 value.
Q3: How can I troubleshoot high variability in my HCV NS3/4A protease inhibition assay results?
A3: High variability can stem from several factors. Ensure the stability of the recombinant NS3/4A protease and the fluorogenic substrate. Check for consistent DMSO concentrations across all wells, as it can affect enzyme activity. Also, verify the precision of your serial dilutions for the test compounds. Refer to the detailed experimental protocol for best practices.
Q4: My novel this compound analog shows high potency in the protease assay but poor activity in the replicon assay. What could be the reason?
A4: This discrepancy is common and can be due to several factors. Poor cell permeability of your compound is a likely cause. The compound may also be subject to efflux by cellular transporters, or it might be rapidly metabolized within the cells. It is also possible that the compound has off-target cytotoxicity that affects the host cells' ability to support viral replication.
Q5: What is the significance of the "substrate envelope" concept in designing new this compound analogs?
A5: The substrate envelope refers to the consensus volume occupied by the natural substrates of the HCV NS3/4A protease in its active site. Designing inhibitors that fit within this envelope is a strategy to reduce susceptibility to resistance. Mutations that confer resistance often occur where the inhibitor protrudes from this envelope, as these changes can weaken inhibitor binding without compromising the binding of the natural substrates.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the in vitro potency of a series of hypothetical this compound analogs with modifications at the P1, P2, and P1' positions. The data is presented to illustrate the impact of these structural changes on inhibitory activity against the HCV NS3/4A protease and in a cell-based replicon system.
| Compound ID | Modification | HCV NS3/4A Protease IC50 (nM) | HCV Replicon EC50 (nM) |
| This compound | (Parent Compound) | 10 | 350 |
| Analog-P1-A | P1: Cyclopropyl instead of n-propyl | 25 | 800 |
| Analog-P1-B | P1: Isobutyl instead of n-propyl | 15 | 450 |
| Analog-P2-A | P2: Phenylalanine instead of cyclohexylalanine | 50 | >1000 |
| Analog-P2-B | P2: N-methylated cyclohexylalanine | 8 | 300 |
| Analog-P1'-A | P1': No cyclopropyl on amide nitrogen | 150 | >2000 |
| Analog-P1'-B | P1': Benzyl instead of cyclopropyl | 30 | 900 |
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b)
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds dissolved in DMSO
-
This compound as a positive control
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 25 µL of the recombinant NS3/4A protease diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate diluted in assay buffer to each well.
-
Monitor the fluorescence signal (excitation at 355 nm, emission at 500 nm) every 2 minutes for 60 minutes at 30°C.
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using a non-linear regression curve fit.
HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of a test compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.
-
Test compounds dissolved in DMSO.
-
This compound as a positive control.
-
96-well white plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Plot the percent inhibition of luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Visualizations
Caption: Experimental workflows for the HCV NS3/4A protease and replicon assays.
Caption: Inhibition of HCV polyprotein processing by this compound analogs.
Caption: Logical workflow for enhancing this compound's potency.
Validation & Comparative
A Comparative Analysis of Telaprevir and Boceprevir in the Treatment of Chronic Hepatitis C Genotype 1
A definitive guide for researchers and drug development professionals on the efficacy, mechanisms, and clinical trial designs of two pioneering protease inhibitors.
The advent of direct-acting antiviral agents revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infection, particularly for the challenging genotype 1. Among the first to emerge were the NS3/4A protease inhibitors, Telaprevir and Boceprevir. This guide provides a comprehensive comparative analysis of their efficacy, supported by data from pivotal clinical trials, detailed experimental protocols, and visualizations of their mechanism of action and trial workflows.
Mechanism of Action: Targeting HCV Replication
Both this compound and Boceprevir are classified as direct-acting antivirals that function by inhibiting the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a necessary step for viral replication. By binding to the active site of the NS3/4A protease, these drugs effectively block this process, thereby halting the viral life cycle.[1]
Comparative Efficacy: A Look at the Clinical Trial Data
The efficacy of this compound and Boceprevir, in combination with the then-standard of care (pegylated interferon and ribavirin), was evaluated in several key Phase 3 clinical trials. The primary endpoint in these studies was the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment, which is considered a curative outcome.
Treatment-Naïve Patients
For patients who had not previously received treatment for HCV, both this compound and Boceprevir demonstrated a significant improvement in SVR rates compared to the standard of care alone.
| Clinical Trial | Drug Regimen | Sustained Virologic Response (SVR) Rate | Standard of Care (Peg-IFN/RBV) SVR Rate |
| ADVANCE [2][3] | This compound (12 weeks) + Peg-IFN/RBV (24-48 weeks) | 75% | 44% |
| SPRINT-2 [4][5] | Boceprevir (28-48 weeks) + Peg-IFN/RBV | 63-66% | 38% |
Treatment-Experienced Patients
In patients who had previously failed treatment with pegylated interferon and ribavirin, both drugs also showed superior efficacy. The patient populations in these trials were often categorized based on their prior response:
-
Relapsers: Patients who achieved undetectable HCV RNA by the end of their prior treatment, but the virus became detectable again after treatment cessation.
-
Partial Responders: Patients who had at least a 2-log10 IU/mL decrease in HCV RNA from baseline at week 12 of prior treatment but never achieved undetectable levels.[6]
-
Null Responders: Patients who had less than a 2-log10 IU/mL decrease in HCV RNA from baseline at week 12 of prior treatment.[6]
| Clinical Trial | Patient Population | This compound + Peg-IFN/RBV SVR Rate | Boceprevir + Peg-IFN/RBV SVR Rate | Standard of Care (Peg-IFN/RBV) SVR Rate |
| REALIZE [7][8] | Relapsers | 83-88% | - | 24% |
| Partial Responders | 54-59% | - | 15% | |
| Null Responders | 29-33% | - | 5% | |
| RESPOND-2 [5][9] | Relapsers/Non-responders | - | 59-66% | 21% |
Experimental Protocols
The following sections detail the methodologies of the pivotal Phase 3 trials for this compound and Boceprevir.
This compound: The ADVANCE and REALIZE Trials
The ADVANCE trial enrolled treatment-naïve patients, while the REALIZE trial focused on treatment-experienced individuals.
ADVANCE Trial Methodology [2][3]
-
Patient Population: 1,088 treatment-naïve adults with chronic HCV genotype 1 infection.
-
Key Inclusion Criteria: Compensated liver disease, detectable HCV RNA.
-
Key Exclusion Criteria: Decompensated liver disease, co-infection with HIV or Hepatitis B virus.
-
Treatment Arms:
-
T12PR: this compound (750 mg every 8 hours) with peg-interferon alfa-2a and ribavirin for 12 weeks, followed by peg-interferon and ribavirin alone for a total of 24 or 48 weeks based on response.
-
T8PR: this compound (750 mg every 8 hours) with peg-interferon alfa-2a and ribavirin for 8 weeks, followed by peg-interferon and ribavirin alone for a total of 24 or 48 weeks based on response.
-
Control: Placebo with peg-interferon alfa-2a and ribavirin for 48 weeks.
-
-
Primary Endpoint: Sustained Virologic Response (SVR) 24 weeks after the last planned dose of treatment.
REALIZE Trial Methodology [7][8]
-
Patient Population: 662 adults with chronic HCV genotype 1 infection who had previously failed treatment with peg-interferon and ribavirin (relapsers, partial responders, and null responders).
-
Key Inclusion Criteria: Documented prior treatment failure, compensated liver disease.
-
Key Exclusion Criteria: Decompensated liver disease.
-
Treatment Arms:
-
T12/PR48: this compound (750 mg every 8 hours) with peg-interferon alfa-2a and ribavirin for 12 weeks, followed by 36 weeks of peg-interferon and ribavirin alone.
-
Lead-in T12/PR48: 4 weeks of peg-interferon alfa-2a and ribavirin, followed by 12 weeks of this compound with peg-interferon and ribavirin, and then 32 weeks of peg-interferon and ribavirin alone.
-
Control: Placebo with peg-interferon alfa-2a and ribavirin for 48 weeks.
-
-
Primary Endpoint: SVR 24 weeks after the last planned dose of treatment.
Boceprevir: The SPRINT-2 and RESPOND-2 Trials
The SPRINT-2 trial focused on treatment-naïve patients, while the RESPOND-2 trial enrolled treatment-experienced individuals. A key feature of the Boceprevir trials was the "lead-in" phase with standard of care before the introduction of the protease inhibitor.
SPRINT-2 Trial Methodology [4][5][10]
-
Patient Population: 1,097 treatment-naïve adults with chronic HCV genotype 1 infection.
-
Key Inclusion Criteria: Compensated liver disease, detectable HCV RNA.
-
Key Exclusion Criteria: Decompensated liver disease, co-infection with HIV or Hepatitis B virus.
-
Treatment Arms: All arms included a 4-week lead-in with peg-interferon alfa-2b and ribavirin.
-
Response-Guided Therapy (RGT): Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 24 weeks. Patients with detectable HCV RNA at week 8 continued treatment for an additional 20 weeks.
-
Fixed-Duration Therapy: Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 44 weeks.
-
Control: Placebo with peg-interferon and ribavirin for 44 weeks.
-
-
Primary Endpoint: Sustained Virologic Response (SVR).
RESPOND-2 Trial Methodology [5][9][10][11]
-
Patient Population: 403 adults with chronic HCV genotype 1 infection who had previously failed treatment with peg-interferon and ribavirin.
-
Key Inclusion Criteria: Documented prior treatment failure, compensated liver disease.
-
Key Exclusion Criteria: Decompensated liver disease.
-
Treatment Arms: All arms included a 4-week lead-in with peg-interferon alfa-2b and ribavirin.
-
Response-Guided Therapy (RGT): Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 32 weeks.
-
Fixed-Duration Therapy: Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 44 weeks.
-
Control: Placebo with peg-interferon and ribavirin for 44 weeks.
-
-
Primary Endpoint: Sustained Virologic Response (SVR).
Conclusion
Both this compound and Boceprevir represented a significant advancement in the treatment of chronic Hepatitis C genotype 1, offering substantially higher cure rates than the previous standard of care. While both drugs target the same viral enzyme, their clinical development and trial designs had distinct features, such as the use of a lead-in phase in the Boceprevir studies. The data from these pivotal trials laid the groundwork for the development of subsequent, even more effective, and better-tolerated all-oral direct-acting antiviral regimens that are the standard of care today. This comparative analysis serves as a valuable resource for understanding the foundational clinical science that transformed the management of Hepatitis C.
References
- 1. The Practical Management of Treatment Failure in Chronic Hepatitis C: A Summary of Current Research and Management Options for Refractory Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. This compound: Phase 3 ADVANCE Study Data Presented at AASLD [natap.org]
- 4. Treatment-Naïve Black Patients Treated with Boceprevir (BOC) Combined with Peginterferon alfa-2b + Ribavirin (PR): Results from HCV SPRINT-2 [natap.org]
- 5. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.usf.edu [health.usf.edu]
- 7. Results From Phase 3 REALIZE Study Showed this compound-Based Therapy Significantly Improved SVR (Viral Cure) Rates in People Whose Prior Treatment For Hepatitis C Was Unsuccessful | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. Vertex Pharmaceuticals to Start Phase 3 'REALIZE' Trial with this compound in Treatment-Failure HCV Patients | Vertex Pharmaceuticals [investors.vrtx.com]
- 9. researchgate.net [researchgate.net]
- 10. Boceprevir and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VICTRELIS (boceprevir), Merck's Investigational Medicine, Added to Peginterferon Alfa-2a and Ribavirin Achieved Significantly Higher SVR Rates In Treatment-Failure Patients with Chronic HCV Genotype 1 Compared to Control [natap.org]
A Head-to-Head Comparison of First and Second-Generation HCV Protease Inhibitors
The advent of direct-acting antivirals (DAAs), particularly NS3/4A protease inhibitors, has revolutionized the treatment of Hepatitis C Virus (HCV) infection. This guide provides a detailed comparison of first and second-generation HCV protease inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and methodologies.
Introduction to HCV NS3/4A Protease Inhibitors
The HCV NS3/4A serine protease is a critical enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[1][2][3][4][5] By targeting this enzyme, protease inhibitors effectively block viral maturation and proliferation.[3][4]
First-generation protease inhibitors , such as boceprevir and telaprevir, were the first DAAs to be approved and significantly improved sustained virologic response (SVR) rates compared to the previous standard of care, which was pegylated interferon and ribavirin.[1][3][6][7] However, their use was associated with significant side effects, a high pill burden, and the rapid emergence of drug resistance.[8]
Second-generation protease inhibitors , including simeprevir, paritaprevir, grazoprevir, glecaprevir, and voxilaprevir, were developed to overcome the limitations of the first-generation agents.[6] They offer improved potency, pangenotypic activity, a higher barrier to resistance, and a more favorable safety profile, forming the backbone of current interferon-free treatment regimens.[9]
Performance Comparison
The following tables summarize the key performance indicators for first and second-generation HCV protease inhibitors, including their antiviral activity, resistance profiles, and pharmacokinetic properties.
Table 1: In Vitro Antiviral Activity (EC50/IC50)
| Inhibitor | Generation | Target Genotype(s) | EC50 / IC50 (nM) | Reference(s) |
| Boceprevir | First | 1 | 80 | [10] |
| This compound | First | 1 | 130 | [10] |
| Simeprevir | Second | 1, 4 | 8 - 28 | [11] |
| Paritaprevir | Second | 1, 4 | 0.03 - 0.86 | N/A |
| Grazoprevir | Second | 1, 4 | 0.4 - 0.8 | [12] |
| Glecaprevir | Second | 1-6 | 0.19 - 1.3 | N/A |
| Voxilaprevir | Second | 1-6 | 0.4 - 2.1 | N/A |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions and HCV replicon system used.
Table 2: Resistance Profiles
| Inhibitor | Generation | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50/IC50 for Key RASs | Reference(s) |
| Boceprevir | First | V36M, R155K, A156S/T | 3.8 - >120 | [13] |
| This compound | First | V36A/M, T54A, R155K, A156S/T/V | 3 - >25 | [6] |
| Simeprevir | Second | Q80K (baseline polymorphism in GT1a) | 11 - 30 | [9] |
| Paritaprevir | Second | D168V | >100 | N/A |
| Grazoprevir | Second | D168V | >100 | N/A |
| Glecaprevir | Second | A156V, D168A/V | 2 - 100 | N/A |
| Voxilaprevir | Second | A156V, D168A/V | 3 - 50 | N/A |
Table 3: Pharmacokinetic Properties
| Inhibitor | Generation | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Key Metabolism | Reference(s) |
| Boceprevir | First | 2 | 3.4 | ~75 | CYP3A4/5 | [4] |
| This compound | First | 4-5 | 9-11 | 59-76 | CYP3A | [4] |
| Simeprevir | Second | 4-6 | 40-60 | >99.9 | CYP3A | [4] |
| Paritaprevir | Second | 4-5 | 5.5 | >98.6 | CYP3A4 | [4] |
| Grazoprevir | Second | 2 | 31 | >98.8 | CYP3A | [4][14] |
| Glecaprevir | Second | 5 | 6 | >97.5 | CYP3A | [4] |
| Voxilaprevir | Second | 4 | 33 | >99 | CYP3A4 | [4] |
Signaling Pathways and Experimental Workflows
HCV Polyprotein Processing
The HCV genome is translated into a single large polyprotein that is subsequently cleaved by host and viral proteases to yield functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, making it an essential target for antiviral therapy.
Caption: HCV Polyprotein Processing by Host and Viral Proteases.
Experimental Workflow: HCV Replicon Assay
The HCV replicon assay is a cell-based system used to assess the antiviral activity of compounds by measuring their ability to inhibit HCV RNA replication.
Caption: General workflow for an HCV replicon assay.
Experimental Protocols
HCV Replicon Assay
This protocol outlines a common method for evaluating the anti-HCV activity of compounds using a subgenomic replicon system.
Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Addition: Prepare serial dilutions of the test compounds in DMEM. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.[15]
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.[15]
HCV NS3/4A Protease Activity Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of the HCV NS3/4A protease and the inhibitory potential of test compounds.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease.
-
FRET substrate peptide containing a cleavage site for the NS3/4A protease, flanked by a donor and a quencher fluorophore.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with dithiothreitol and a detergent).
-
Test compounds dissolved in DMSO.
-
Black 96-well or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant NS3/4A protease. Include a no-enzyme control and a vehicle control (DMSO).
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the donor fluorophore. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.[16][17]
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
Conclusion
The evolution from first to second-generation HCV protease inhibitors represents a significant advancement in the treatment of chronic hepatitis C. Second-generation inhibitors have demonstrated superior efficacy, broader genotypic coverage, a higher barrier to resistance, and improved safety and tolerability, making them integral components of modern, highly effective, all-oral antiviral regimens. The experimental protocols provided herein offer standardized methods for the continued evaluation and development of novel HCV protease inhibitors.
References
- 1. Article: Favourable SVR12 rates with boceprevir or this compound triple therapy in HIV/ HCV coinfected patients (full text) - August 2015 - NJM [njmonline.nl]
- 2. Low SVR Rates in Clinical Practice for Treating Genotype 1 Chronic Hepatitis C with Protease Inhibitors Boceprevir and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of boceprevir and this compound for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Rapid emergence of protease inhibitor resistance in hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. natap.org [natap.org]
- 14. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurogentec.com [eurogentec.com]
Validating Telaprevir's mechanism of action using genetic approaches
A Comparative Guide for Researchers
Telaprevir, a direct-acting antiviral agent, marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. Its efficacy stems from the targeted inhibition of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme critical for viral replication.[1][2] Validating the precise mechanism of action of such targeted therapies is paramount in drug development. Genetic approaches provide the most definitive evidence, directly linking the drug's activity to its intended molecular target. This guide compares genetic methods used to validate this compound's mechanism and contrasts its performance with other NS3/4A protease inhibitors, supported by experimental data.
This compound's Confirmed Mechanism of Action
HCV replicates by translating its RNA genome into a single large polyprotein.[3] The NS3/4A serine protease is responsible for cleaving this polyprotein at four specific sites to release mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex.[3][4] this compound is a peptidomimetic, covalent, and reversible inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thus halting viral replication.[1][5]
Genetic validation methods have been instrumental in confirming this mechanism. The primary approaches include:
-
Resistance Mutation Analysis: The emergence of drug resistance is a powerful tool for target validation. When HCV is exposed to this compound, selective pressure favors the survival of viral variants with mutations in the NS3 protease gene.[6][7] The consistent appearance of mutations at specific residues within the NS3 active site in patients experiencing treatment failure provides strong evidence that this compound directly targets this protein.[6][8][9]
-
HCV Replicon Systems: These are in vitro systems where subgenomic HCV RNA molecules can replicate autonomously within human hepatoma cells (e.g., Huh-7).[5] Because these replicons contain the NS3/4A protease and other non-structural proteins required for replication, they serve as a direct and safe model to study viral replication and the effect of inhibitors. The potent inhibition of HCV RNA replication in these cells by this compound demonstrates its specific antiviral activity.[5][10]
-
Reverse Genetics: This technique allows researchers to introduce specific mutations, such as those identified in resistant variants, into a wild-type HCV infectious clone. By demonstrating that these engineered mutations confer resistance to this compound in cell culture, a direct causal link between the mutation and the resistance phenotype is established, unequivocally confirming the drug's target.
Comparative Performance of NS3/4A Protease Inhibitors
The development of resistance is a key challenge for direct-acting antivirals. The genetic barrier to resistance, or the number of mutations required for the virus to overcome the drug's effect, is a critical parameter for comparison. This compound, as a first-generation inhibitor, has a relatively low genetic barrier.[1]
| Drug | Class | Wild-Type Potency (EC50, µM) | Key Resistance Mutations | Fold-Change in Resistance (Approx.) |
| This compound | First-Generation PI | 0.269 - 0.961[10] | V36A/M, T54A, R155K/T, A156S/V/T[6][8][11] | 3 to >400-fold[11] |
| Boceprevir | First-Generation PI | ~0.4 | V36M, T54A/S, V55A, R155K/T, A156S/T/V, V170A/T | 2 to >200-fold |
| Simeprevir | Second-Generation PI | ~0.005 | Q80K (baseline), R155K, D168A/E/V | 2 to >500-fold |
| Grazoprevir | Second-Generation PI | ~0.0004 | R155K, A156G/T/V, D168A/G/V | 2 to >700-fold |
Note: Potency and resistance data are compiled from multiple in vitro studies and can vary based on the specific HCV genotype, subtype, and replicon system used.
Second-generation protease inhibitors like Simeprevir and Grazoprevir generally exhibit higher potency and, in some cases, a higher barrier to resistance or activity against variants resistant to first-generation agents.[12]
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes a method to determine the 50% effective concentration (EC50) of an antiviral agent against HCV replication.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 to maintain selection for replicon-containing cells.
-
Plating: Seed the replicon cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.[13]
-
Drug Dilution: Prepare serial dilutions of this compound (or other test compounds) in DMEM with 2% FBS. The final solvent concentration (e.g., DMSO) should be kept constant (e.g., 0.5%) across all wells.
-
Treatment: Remove the culture medium from the cells and add the diluted compounds. Include "no drug" (vehicle control) and "no cells" (background) controls. Incubate the plates for 48 to 72 hours at 37°C.[5]
-
RNA Extraction: Lyse the cells and extract total cellular RNA using a commercial kit (e.g., RNeasy-96 kit).[13]
-
Quantification of HCV RNA: Perform a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify HCV RNA levels.[13] A housekeeping gene (e.g., GAPDH) should be amplified in parallel for normalization.
-
Data Analysis: Calculate the percentage of HCV RNA inhibition for each drug concentration relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model. A cytotoxicity assay (e.g., MTS assay) should be run in parallel on parental Huh-7 cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).[13]
In Vitro Resistance Selection and Phenotyping
This protocol outlines the process for selecting and characterizing this compound-resistant HCV variants.
Methodology:
-
Resistance Selection: Culture HCV replicon cells in the presence of this compound at a concentration approximately equal to the EC50.
-
Dose Escalation: As the cells recover and begin to grow, gradually increase the concentration of this compound in the culture medium over several passages. This applies selective pressure for the outgrowth of resistant variants.
-
Isolate Resistant Clones: Once a resistant cell population is established (i.e., it can grow in high concentrations of the drug), isolate RNA from these cells.
-
Sequence Analysis: Amplify the NS3/4A coding region from the isolated RNA by RT-PCR and perform sequencing to identify mutations compared to the wild-type replicon sequence.
-
Phenotypic Characterization (Reverse Genetics):
-
Introduce the identified mutation(s) into the wild-type replicon plasmid using site-directed mutagenesis.
-
Generate in vitro transcribed RNA from the mutated plasmid and transfect it into naive Huh-7 cells.
-
Perform a replicon assay as described above to determine the EC50 of this compound against the mutant replicon.
-
The fold-change in resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
-
Assess the replication capacity of the mutant by comparing its replication levels to the wild-type replicon in the absence of the drug.[10]
-
Visualizing the Mechanism and Validation Workflow
The following diagrams illustrate this compound's mechanism of action and the experimental workflow used for its validation.
Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.
Caption: Genetic workflow for validating the mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular basis of this compound resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. | BioWorld [bioworld.com]
- 10. In Vitro Phenotypic Characterization of Hepatitis C Virus NS3 Protease Variants Observed in Clinical Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid emergence of protease inhibitor resistance in hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Telaprevir: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). The information presented is supported by experimental data from biochemical assays and pivotal clinical trials to aid researchers and drug development professionals in their understanding of this NS3/4A protease inhibitor.
In Vitro Efficacy of this compound
This compound demonstrates potent inhibitory activity against the HCV NS3/4A serine protease, an enzyme crucial for viral replication. This has been quantified through various in vitro assays, including enzymatic and cell-based replicon systems.
| Parameter | Value | Assay Type | HCV Genotype | Reference |
| IC50 | 10 nM | Enzymatic Assay | Genotype 1 | [1] |
| IC50 | 0.35 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [2] |
| IC90 | 0.83 µM | HCV Replicon Assay (48 hr) | Genotype 1b (Con1) | [2] |
| EC50 | 0.482 µM (48 hr) / 0.269 µM (96 hr) | HCV Replicon Assay | Genotype 1b | [3] |
| EC50 | 0.961 µM (96 hr) | HCV Replicon Assay | Genotype 1a | [3] |
| Ki | 7 nM | Enzymatic Assay | Genotype 1 (H strain) | [4] |
In Vivo Efficacy of this compound from Clinical Trials
The in vivo efficacy of this compound has been extensively evaluated in numerous Phase 2 and Phase 3 clinical trials, primarily in combination with Pegylated Interferon (Peg-IFN) and Ribavirin (RBV). The primary endpoint for these trials was Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the completion of therapy, which is considered a curative endpoint.
| Trial Name | Patient Population | Treatment Arm | SVR Rate | Control Arm SVR Rate | Reference |
| PROVE 1 & 2 | Treatment-Naïve (Genotype 1) | This compound (12 weeks) + Peg-IFN/RBV (24 weeks) | 61-69% | 46% (Peg-IFN/RBV for 48 weeks) | [5][6] |
| ADVANCE | Treatment-Naïve (Genotype 1) | This compound (12 weeks) + Peg-IFN/RBV (24 or 48 weeks) | 75% | 44% (Peg-IFN/RBV for 48 weeks) | [7][8][9] |
| ILLUMINATE | Treatment-Naïve (Genotype 1) | This compound (12 weeks) + Peg-IFN/RBV (24 or 48 weeks) | 72% (SVR12) | N/A (response-guided) | [7] |
| REALIZE | Treatment-Experienced (Genotype 1) | This compound (12 weeks) + Peg-IFN/RBV (48 weeks) | 64-66% | 17% (Peg-IFN/RBV for 48 weeks) | [10] |
| REALIZE (Prior Relapsers) | Treatment-Experienced (Genotype 1) | This compound (12 weeks) + Peg-IFN/RBV (48 weeks) | 86% | 24% (Peg-IFN/RBV for 48 weeks) | |
| REALIZE (Prior Partial Responders) | Treatment-Experienced (Genotype 1) | This compound (12 weeks) + Peg-IFN/RBV (48 weeks) | 57% | 15% (Peg-IFN/RBV for 48 weeks) | |
| REALIZE (Prior Null Responders) | Treatment-Experienced (Genotype 1) | This compound (12 weeks) + Peg-IFN/RBV (48 weeks) | 31% | 5% (Peg-IFN/RBV for 48 weeks) |
Experimental Protocols
In Vitro Assays
1. HCV NS3/4A Protease Enzymatic Assay
-
Objective: To determine the direct inhibitory activity of this compound on the HCV NS3/4A protease enzyme.
-
Methodology:
-
Recombinant HCV NS3/4A protease (genotype 1) is incubated with a synthetic peptide substrate. This substrate mimics the natural cleavage site of the viral polyprotein and is labeled with a fluorescent reporter and a quencher.
-
In its intact state, the quencher suppresses the fluorescence of the reporter.
-
Upon cleavage by the NS3/4A protease, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence.
-
The assay is performed in the presence of varying concentrations of this compound.
-
The concentration of this compound that inhibits 50% of the enzymatic activity is determined as the IC50 value.[11][12]
-
2. HCV Replicon Assay
-
Objective: To evaluate the inhibitory effect of this compound on HCV RNA replication within a cellular context.
-
Methodology:
-
Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon. This replicon is a self-replicating RNA molecule that contains the HCV non-structural proteins necessary for replication, including the NS3/4A protease, but lacks the structural proteins, making it non-infectious.[13]
-
The replicon often contains a reporter gene, such as luciferase, or a selectable marker, like neomycin resistance.
-
The replicon-containing cells are treated with various concentrations of this compound.
-
After a defined incubation period (e.g., 48 or 96 hours), the level of HCV RNA replication is quantified by measuring the reporter gene activity or by quantitative RT-PCR of the HCV RNA.
-
The concentration of this compound that reduces replicon replication by 50% is determined as the EC50 value.[2][3]
-
In Vivo Clinical Trials (General Protocol Outline)
-
Objective: To assess the safety and efficacy of this compound-based combination therapy in patients with chronic HCV genotype 1 infection.
-
Study Design: The pivotal trials were typically randomized, double-blind, and placebo-controlled.
-
Patient Population: Trials included both treatment-naïve and treatment-experienced adult patients with chronic HCV genotype 1 infection.
-
Treatment Regimens:
-
This compound Arms: Patients received this compound (typically 750 mg every 8 hours) for a defined period (e.g., 12 weeks) in combination with pegylated interferon alfa-2a or alfa-2b and weight-based ribavirin. This was followed by a period of pegylated interferon and ribavirin alone, with the total treatment duration often guided by the patient's virologic response (response-guided therapy).[14][15]
-
Control Arm: Patients received a placebo in combination with pegylated interferon and ribavirin for a standard duration of 48 weeks.
-
-
Efficacy Endpoint: The primary endpoint was Sustained Virologic Response (SVR), defined as having an undetectable HCV RNA level 24 weeks after the last planned dose of study medication.[16]
-
Virologic Monitoring: HCV RNA levels were monitored at specific time points throughout and after treatment to assess virologic response and to guide treatment duration in response-guided therapy arms.[17]
Visualizations
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Vitro Phenotypic Characterization of Hepatitis C Virus NS3 Protease Variants Observed in Clinical Studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. investors.vrtx.com [investors.vrtx.com]
- 6. Overview of the PROVE studies evaluating the use of this compound in chronic hepatitis C genotype 1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Data From Phase 3 Studies Showed Superior SVR (Viral Cure) Rates Achieved with this compound-Based Combination Therapy in People with Hepatitis C, Regardless of Race or Stage of Liver Disease | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 8. nyp.org [nyp.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Characterization of this compound treatment outcomes and resistance in patients with prior treatment failure: results from the REALIZE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PCR-Based In Vitro Synthesis of Hepatitis C Virus NS3 Protease for Rapid Phenotypic Resistance Testing of Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 14. natap.org [natap.org]
- 15. This compound for previously treated chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vertex Pharmaceuticals to Start Phase 3 'REALIZE' Trial with this compound in Treatment-Failure HCV Patients | Vertex Pharmaceuticals [investors.vrtx.com]
- 17. Response-Guided this compound Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Telaprevir versus Simeprevir: a comparative review of clinical data
A Detailed Examination of Two Early Direct-Acting Antivirals for Hepatitis C
The advent of direct-acting antivirals (DAAs) revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection. Among the first wave of these game-changing therapies were the protease inhibitors telaprevir and simeprevir. This guide provides a comparative review of their clinical data, focusing on efficacy, safety, and mechanism of action to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Both this compound and simeprevir are inhibitors of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3][4] This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1][2][3][5][6][7] By blocking the activity of the NS3/4A protease, both drugs prevent viral maturation and halt the replication process.[1][4][8]
The NS3/4A protease also plays a role in the virus's evasion of the host's innate immune system. It has been shown to cleave key adaptor proteins, MAVS and TRIF, which are crucial for initiating the interferon signaling pathway in response to viral infection.[2][5][9][10] By inhibiting the protease, these drugs may also help to restore the host's natural antiviral immune response.[3][5]
Clinical Efficacy: A Look at Sustained Virologic Response
The primary measure of efficacy in HCV clinical trials is the sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy, which is considered a virologic cure. Both this compound and simeprevir, in combination with the then-standard of care, peginterferon and ribavirin (PR), demonstrated significantly higher SVR rates compared to PR alone, particularly in patients with HCV genotype 1.
A key head-to-head comparison was conducted in the ATTAIN trial, which enrolled patients who had previously failed treatment with PR.[11][12] The results of this and other pivotal trials are summarized below.
Table 1: Sustained Virologic Response (SVR12) Rates in Key Clinical Trials
| Trial Name | Drug Regimen | Patient Population | SVR12 Rate | Comparator SVR12 Rate |
| ATTAIN [11][12] | Simeprevir + PR | Previous Null/Partial Responders | 54% | 55% (this compound + PR) |
| This compound + PR | Previous Null/Partial Responders | 55% | 54% (Simeprevir + PR) | |
| ADVANCE [13][14][15] | This compound + PR | Treatment-Naïve | 75% | 44% (PR alone) |
| ILLUMINATE [16][17][18][19] | This compound + PR | Treatment-Naïve | 72% | N/A (response-guided duration) |
| QUEST-1 [20][21][22][23] | Simeprevir + PR | Treatment-Naïve | 80% | 50% (PR alone) |
| QUEST-2 [24][25] | Simeprevir + PR | Treatment-Naïve | 81% | 50% (PR alone) |
Safety and Tolerability Profile
While both drugs represented a significant advancement in HCV treatment, their safety profiles differed, with simeprevir generally demonstrating better tolerability in head-to-head comparisons.
The ATTAIN trial highlighted these differences, with a lower incidence of adverse events, serious adverse events, and treatment discontinuations in the simeprevir arm.[11][12][26]
Table 2: Incidence of Common Adverse Events in the ATTAIN Trial
| Adverse Event | Simeprevir + PR[26] | This compound + PR[26] |
| Pruritus | 31% | 43% |
| Fatigue | 32% | 38% |
| Headache | 25% | 29% |
| Nausea | 17% | 28% |
| Anemia | 13% | 37% |
Table 3: Key Safety Outcomes in the ATTAIN Trial
| Safety Outcome | Simeprevir + PR[26] | This compound + PR[26] |
| Serious Adverse Events | 2% | 9% |
| Discontinuation due to Adverse Events | 2% | 8% |
Experimental Protocols
The clinical development of this compound and simeprevir was supported by robust Phase 3 clinical trial programs. Below are the methodologies for the key studies cited.
ATTAIN Trial Protocol
The ATTAIN study was a Phase 3, randomized, double-blind, non-inferiority trial that enrolled 763 adult patients with chronic HCV genotype 1 infection who were prior null or partial responders to at least one course of peginterferon alfa-2a and ribavirin.[11][12] Patients were randomized 1:1 to receive either:
-
Simeprevir group: Simeprevir (150 mg once daily) plus this compound placebo (three times a day) in combination with peginterferon alfa-2a and ribavirin for 12 weeks, followed by 36 weeks of peginterferon alfa-2a and ribavirin alone.
-
This compound group: this compound (750 mg three times a day) plus simeprevir placebo (once a day) in combination with peginterferon alfa-2a and ribavirin for 12 weeks, followed by 36 weeks of peginterferon alfa-2a and ribavirin alone.
The primary endpoint was the proportion of patients achieving SVR12.[11][12]
ADVANCE Trial Protocol
The ADVANCE trial was a Phase 3, randomized, double-blind, placebo-controlled study in 1,088 treatment-naïve patients with HCV genotype 1.[13][14] Patients were randomized to one of three arms:
-
T12PR group: 12 weeks of this compound (750 mg every 8 hours) plus PR, followed by 12 or 36 weeks of PR alone based on response-guided therapy criteria.
-
T8PR group: 8 weeks of this compound (750 mg every 8 hours) plus PR, followed by 16 or 40 weeks of PR alone based on response-guided therapy criteria.
-
Control group: 48 weeks of placebo plus PR.
The primary endpoint was SVR24.[13]
ILLUMINATE Trial Protocol
The ILLUMINATE trial was a Phase 3, open-label, randomized study in 540 treatment-naïve patients with HCV genotype 1.[16][17] All patients received 12 weeks of this compound (750 mg every 8 hours) plus PR. Patients who achieved an extended rapid virologic response (eRVR; undetectable HCV RNA at weeks 4 and 12) were then randomized to receive a total of 24 or 48 weeks of therapy. The primary endpoint was to demonstrate the non-inferiority of the 24-week versus the 48-week total treatment duration in the eRVR population.[16][17]
QUEST-1 and QUEST-2 Trial Protocols
The QUEST-1 and QUEST-2 trials were two similarly designed Phase 3, randomized, double-blind, placebo-controlled studies in treatment-naïve patients with HCV genotype 1.[20][21][22][24][25] Patients were randomized 2:1 to receive either:
-
Simeprevir group: Simeprevir (150 mg once daily) plus PR for 12 weeks, followed by PR alone for either 12 or 36 weeks based on response-guided therapy criteria.
-
Placebo group: Placebo plus PR for 48 weeks.
The primary endpoint was SVR12.[22][24]
Conclusion
This compound and simeprevir were pivotal in demonstrating the potential of direct-acting antivirals to significantly improve cure rates for chronic Hepatitis C. While both drugs showed comparable efficacy in terms of SVR, particularly in treatment-experienced patients as seen in the ATTAIN trial, simeprevir offered a more favorable safety and tolerability profile.[11][12][26] The development and clinical data from these first-generation protease inhibitors paved the way for the subsequent all-oral, interferon-free regimens that have become the current standard of care. The insights gained from their clinical trials continue to be valuable for the ongoing development of novel antiviral therapies.
References
- 1. glpbio.com [glpbio.com]
- 2. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Simeprevir Sodium? [synapse.patsnap.com]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Simeprevir - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Scholars@Duke publication: Control of innate immune signaling and membrane targeting by the Hepatitis C virus NS3/4A protease are governed by the NS3 helix α0. [scholars.duke.edu]
- 11. Simeprevir versus this compound with peginterferon and ribavirin in previous null or partial responders with chronic hepatitis C virus genotype 1 infection (ATTAIN): a randomised, double-blind, non-inferiority phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of the PROVE studies evaluating the use of this compound in chronic hepatitis C genotype 1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Phase 3 ADVANCE Study Data Presented at AASLD [natap.org]
- 14. Advanced this compound Trial Cures 75 Percent of HCV | Hepatitis Central [hepatitiscentral.com]
- 15. This compound for previously untreated chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Response-Guided this compound Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. depts.washington.edu [depts.washington.edu]
- 18. natap.org [natap.org]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. An Open-Label Trial of 12-Week Simeprevir plus Peginterferon/Ribavirin (PR) in Treatment-Naïve Patients with Hepatitis C Virus (HCV) Genotype 1 (GT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simeprevir with pegylated interferon alfa 2a plus ribavirin in treatment-naive patients with chronic hepatitis C virus genotype 1 infection (QUEST-1): a phase 3, randomised, double-blind, placebo-controlled trial - [medicinesresources.nhs.uk]
- 22. Simeprevir with pegylated interferon alfa 2a plus ribavirin in treatment-naive patients with chronic hepatitis C virus genotype 1 infection (QUEST-1): a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. Simeprevir with pegylated interferon alfa 2a or 2b plus ribavirin in treatment-naive patients with chronic hepatitis C virus genotype 1 infection (QUEST-2): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 26. drugtargetreview.com [drugtargetreview.com]
Benchmarking Telaprevir: A Comparative Guide to a First-Generation Protease Inhibitor in HCV Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Telaprevir-based triple therapy against the former standard of care, pegylated interferon alfa and ribavirin, for the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. The data presented is compiled from pivotal clinical trials, offering an objective evaluation of the efficacy and safety of incorporating this direct-acting antiviral agent into HCV treatment regimens.
Executive Summary
This compound, a first-generation NS3/4A protease inhibitor, represented a significant advancement in the treatment of chronic HCV genotype 1 infection. When added to the standard of care—pegylated interferon alfa and ribavirin—this compound demonstrated a marked increase in Sustained Virologic Response (SVR) rates in both treatment-naïve and treatment-experienced patients. However, this improvement in efficacy was accompanied by an increased incidence of certain adverse events. This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the underlying biological and procedural frameworks.
Comparative Efficacy: Sustained Virologic Response (SVR)
The primary measure of efficacy in HCV treatment is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy, which is considered a virologic cure.[1][2][3][4] The addition of this compound to pegylated interferon alfa and ribavirin significantly increased SVR rates compared to the standard dual therapy alone.
The following tables summarize the SVR rates from the pivotal Phase 3 clinical trials: ADVANCE (for treatment-naïve patients), REALIZE (for treatment-experienced patients), and ILLUMINATE (evaluating response-guided therapy in treatment-naïve patients).
Table 1: SVR Rates in Treatment-Naïve Patients (ADVANCE Trial)
| Treatment Arm | Treatment Duration | SVR Rate |
| This compound + Peg-IFN/RBV (T12PR) | 24 or 48 weeks (response-guided) | 75%[5][6] |
| This compound + Peg-IFN/RBV (T8PR) | 24 or 48 weeks (response-guided) | 69%[5] |
| Placebo + Peg-IFN/RBV (PR) | 48 weeks | 44%[5] |
Table 2: SVR Rates in Treatment-Experienced Patients (REALIZE Trial)
| Patient Population | This compound + Peg-IFN/RBV SVR Rate | Placebo + Peg-IFN/RBV SVR Rate |
| Prior Relapsers | 86%[6] | 24% |
| Prior Partial Responders | 57%[6] | 15%[7] |
| Prior Null Responders | 31%[6] | 5%[7] |
Table 3: SVR Rates in Treatment-Naïve Patients with Extended Rapid Virologic Response (eRVR) (ILLUMINATE Trial)
| Treatment Arm | Total Treatment Duration | SVR Rate |
| This compound + Peg-IFN/RBV | 24 weeks | 92%[8] |
| This compound + Peg-IFN/RBV | 48 weeks | 88%[8] |
Comparative Safety and Tolerability
The introduction of this compound into the HCV treatment regimen was associated with a higher incidence of certain adverse events compared to the standard of care. The most notable of these were rash and anemia.
Table 4: Incidence of Common Adverse Events (ADVANCE Trial)
| Adverse Event | This compound-based Therapy Incidence | Peg-IFN/RBV Alone Incidence |
| Rash | 55% | 33% |
| Anemia | 37% | Not specified |
| Pruritus | 47% | 27% |
| Nausea | 39% | 29% |
| Diarrhea | 25% | 15% |
| Anorectal Symptoms | 26% | 5% |
Data compiled from multiple sources reporting on the ADVANCE trial.
Experimental Protocols
The data presented in this guide are derived from rigorously designed Phase 3 clinical trials. The following provides a generalized overview of the methodologies employed in these studies.
Study Designs
-
ADVANCE (NCT00627926): A randomized, double-blind, placebo-controlled trial in 1,088 treatment-naïve patients with HCV genotype 1.[5][9] Patients were assigned to one of three arms: two this compound-based regimens of different durations followed by response-guided pegylated interferon and ribavirin, or a control arm of pegylated interferon and ribavirin for 48 weeks.[5]
-
REALIZE (NCT00705111): A randomized, double-blind, placebo-controlled trial in 662 patients with HCV genotype 1 who had previously failed treatment with pegylated interferon and ribavirin.[10] The study evaluated two this compound-based regimens against a control arm of pegylated interferon and ribavirin.[11]
-
ILLUMINATE (NCT00758043): An open-label, randomized trial in 540 treatment-naïve patients with HCV genotype 1 designed to assess the non-inferiority of a 24-week versus a 48-week total treatment duration in patients who achieved an extended rapid virologic response (eRVR).[12][13]
Patient Population
Inclusion criteria for these trials generally included:
-
Adults with chronic HCV genotype 1 infection.
-
Compensated liver disease.
-
Specific trials targeted either treatment-naïve or treatment-experienced populations (relapsers, partial responders, and null responders).
Exclusion criteria often included:
-
Decompensated liver disease.
-
Co-infection with Hepatitis B virus (HBV) or Human Immunodeficiency Virus (HIV) in some studies, though separate trials for co-infected populations were also conducted.
-
Other significant medical conditions that would contraindicate treatment.
Treatment Regimens
-
This compound-based therapy: this compound was administered orally at a dose of 750 mg every 8 hours with food for 12 weeks in combination with pegylated interferon alfa-2a (180 µg weekly) and weight-based ribavirin (1000 or 1200 mg daily).[11][12]
-
Standard of Care: Pegylated interferon alfa-2a (180 µg weekly) and weight-based ribavirin (1000 or 1200 mg daily) for 24 to 48 weeks.[14]
Efficacy and Safety Assessments
-
Efficacy: The primary endpoint was SVR, with HCV RNA levels measured at various time points during and after treatment using quantitative real-time PCR assays.[9] An extended rapid virologic response (eRVR) was defined as undetectable HCV RNA at weeks 4 and 12 of treatment.[12]
-
Safety: Adverse events were monitored and graded throughout the studies. Laboratory parameters, including hemoglobin for anemia and dermatological assessments for rash, were regularly performed. Management of adverse events often involved dose reduction of ribavirin or, in severe cases, discontinuation of the offending agent.[15][16]
Mechanism of Action and Experimental Workflow
Signaling Pathway: HCV NS3/4A Protease Inhibition
The Hepatitis C virus produces a single large polyprotein that must be cleaved by viral and host proteases to generate functional viral proteins essential for replication.[8][17][18] The HCV NS3/4A serine protease is responsible for four of these critical cleavages.[8][17][18] this compound is a direct-acting antiviral that binds to the active site of the NS3/4A protease, inhibiting its function and thereby preventing viral replication.[18]
Caption: Mechanism of this compound action on HCV polyprotein processing.
Experimental Workflow: Response-Guided Therapy in Clinical Trials
The clinical trials for this compound often employed a response-guided therapy approach, where the duration of treatment was determined by the patient's on-treatment virologic response. This workflow is exemplified by the ILLUMINATE trial.
Caption: Generalized workflow for response-guided therapy in this compound clinical trials.
Conclusion
This compound, when used in a triple-therapy regimen, marked a pivotal moment in the evolution of HCV treatment, significantly improving virologic cure rates for patients with genotype 1 infection compared to the previous standard of care. The extensive clinical trial program provided a wealth of data on its efficacy and safety profile, establishing the benefit of direct-acting antiviral agents. While this compound has since been superseded by newer, more potent, and better-tolerated all-oral regimens, the principles of targeting specific viral enzymes and the concept of response-guided therapy, rigorously evaluated in the this compound trials, continue to inform the development of curative therapies for Hepatitis C.
References
- 1. droracle.ai [droracle.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 4. hepatitis.va.gov [hepatitis.va.gov]
- 5. This compound for previously untreated chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound user's guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results From Phase 3 REALIZE Study Showed this compound-Based Therapy Significantly Improved SVR (Viral Cure) Rates in People Whose Prior Treatment For Hepatitis C Was Unsuccessful | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Vertex Pharmaceuticals Incorporated to Start Phase 3 ‘REALIZE’ Trial with this compound in Treatment-Failure HCV Patients - BioSpace [biospace.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Response-Guided this compound Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Pegylated Interferon and Ribavirin Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Incidence, management and costs of adverse effects in chronic hepatitis C patients on triple therapy with this compound or boceprevir: first 12 weeks of treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of fibrosis on adverse events in patients with hepatitis C treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 18. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent validation of published Telaprevir clinical trial results
An Independent Look at Telaprevir: A Comparative Guide to Clinical Trial Results and Real-World Evidence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pivotal clinical trial data for this compound with real-world observational data, offering a comprehensive overview of its efficacy and safety profile.
This compound, a direct-acting antiviral agent, marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. Its approval was based on a series of robust Phase 2 and Phase 3 clinical trials. This guide delves into the key findings from the pivotal ADVANCE, ILLUMINATE, and REALIZE trials and juxtaposes them with data from the PegBase observational study, which provides insights into this compound's performance in a real-world clinical setting.
Efficacy of this compound: Pivotal Trials vs. Real-World Data
The primary measure of efficacy in HCV treatment is the Sustained Virologic Response (SVR), defined as having an undetectable level of HCV RNA in the blood 12 or 24 weeks after the end of treatment. The following tables summarize the SVR rates observed in the pivotal clinical trials compared to the real-world data from the PegBase study.
Table 1: Sustained Virologic Response (SVR) in Treatment-Naïve Patients
| Study | Treatment Arm | SVR Rate (%) |
| Pivotal Trials | ||
| ADVANCE[1][2] | This compound-based regimen | 75 |
| Peginterferon + Ribavirin (Control) | 44 | |
| ILLUMINATE[3] | This compound-based regimen (24 weeks) | 92 |
| This compound-based regimen (48 weeks) | 88 | |
| Real-World Evidence | ||
| PegBase[4][5] | This compound + Peginterferon alfa-2a + Ribavirin | 65.3 |
| This compound + Peginterferon alfa-2b + Ribavirin | 58.6 |
Table 2: Sustained Virologic Response (SVR) in Treatment-Experienced Patients
| Study | Patient Population | Treatment Arm | SVR Rate (%) |
| Pivotal Trial | |||
| REALIZE | Prior Relapsers | This compound-based regimen | 86 |
| Peginterferon + Ribavirin (Control) | 24 | ||
| Prior Partial Responders | This compound-based regimen | 57 | |
| Peginterferon + Ribavirin (Control) | 15 | ||
| Prior Null Responders | This compound-based regimen | 31 | |
| Peginterferon + Ribavirin (Control) | 5 | ||
| Real-World Evidence | |||
| PegBase[4][5] | Previously Treated | This compound + Peginterferon alfa-2a + Ribavirin | 60.3 |
| This compound + Peginterferon alfa-2b + Ribavirin | 56.1 |
Safety and Tolerability: A Comparative Overview
The safety profile of this compound in combination with peginterferon and ribavirin was a key focus of the clinical development program. Rash and anemia were among the most frequently reported adverse events.
Table 3: Incidence of Common Adverse Events (%)
| Adverse Event | ADVANCE Trial (this compound Arms)[1] | REALIZE Trial (this compound Arms) | PegBase Study (this compound Arms)[4] |
| Rash | 37 | >30 | ~16 |
| Anemia | 37 | Not specified | Not specified |
| Pruritus | Not specified | >30 | Not specified |
| Nausea | Not specified | >30 | Not specified |
| Fatigue | Not specified | >30 | Not specified |
Experimental Protocols
A summary of the methodologies for the key studies is provided below.
Pivotal Clinical Trials (ADVANCE, ILLUMINATE, REALIZE)
-
Study Design: These were Phase 3, randomized, controlled trials. The ADVANCE and ILLUMINATE studies focused on treatment-naïve patients[1][6], while the REALIZE study enrolled patients who had previously failed interferon-based therapy.
-
Patient Population: Adult patients with chronic HCV genotype 1 infection. Key exclusion criteria included co-infection with Hepatitis B virus or HIV, and evidence of decompensated liver disease[6].
-
Treatment Regimens:
-
This compound Arms: this compound (750 mg every 8 hours) was administered for 12 weeks in combination with peginterferon alfa-2a or alfa-2b and ribavirin. The total duration of therapy (24 or 48 weeks) was guided by the patient's virologic response at weeks 4 and 12 (response-guided therapy)[1][6][7].
-
Control Arms: Peginterferon alfa and ribavirin for 48 weeks[1].
-
-
Primary Endpoint: The primary efficacy endpoint for these trials was Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the planned end of treatment[1][7].
-
HCV RNA Quantification: Plasma HCV RNA levels were measured using the COBAS TaqMan HCV RNA assay, which has a lower limit of quantification of 25 IU/mL and a lower limit of detection of 10 IU/mL[8].
PegBase Observational Study
-
Study Design: An international, prospective, observational cohort study designed to assess the efficacy and safety of HCV treatments in routine clinical practice[4][5].
-
Patient Population: Adult patients with chronic HCV infection (including genotype 1) who were treatment-naïve or previously treated. Decisions regarding treatment were at the discretion of the treating physician based on local standards of care[4][5][9].
-
Treatment Regimens: Patients received either dual therapy with peginterferon and ribavirin or triple therapy with the addition of a protease inhibitor (this compound or Boceprevir). Dosing and duration were determined by the physician[4][5][9].
-
Primary Endpoint: The primary efficacy outcome was SVR at 12 weeks post-treatment (SVR12)[4][5].
-
Data Collection: Data on patient characteristics, treatment, virologic response, and adverse events were collected as part of routine clinical care[9].
Visualizing the Data and Processes
To better understand the workflow of comparing clinical trial data and the mechanism of this compound, the following diagrams are provided.
References
- 1. This compound for previously untreated chronic hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in the management of genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 3 ILLUMINATE Study Supports 24-Week this compound-Based Therapy Within a Response-Guided Regimen for People with Hepatitis C Who Had Not Received Prior Treatment | Vertex Pharmaceuticals [investors.vrtx.com]
- 4. Efficacy and safety profile of boceprevir- or this compound-based triple therapy or dual peginterferon alfa-2a or alfa-2b plus ribavirin therapy in chronic hepatitis C: the real-world PegBase observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety profile of boceprevir- or this compound-based triple therapy or dual peginterferon alfa-2a or alfa-2b plus ribavirin therapy in chronic hepatitis C: the real-world PegBase observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response-Guided this compound Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Guidance for the Proper Disposal of Telaprevir
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive procedural guidance for the safe and compliant disposal of Telaprevir, a direct-acting antiviral medication. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.
Core Safety and Handling Summary
Immediate safety protocols and disposal logistics are summarized in the table below. This information is derived from safety data sheets (SDS) and general best practices for handling hazardous pharmaceutical waste in a laboratory setting.
| Parameter | Guideline | Source |
| Hazard Classification | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |
| Primary Disposal Method | Dispose of contents and container to an approved hazardous waste disposal plant. | [1][4] |
| Spill Cleanup | Absorb spills with inert material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong alkalis. | [1][2][4] |
| Storage of Waste | Keep waste containers tightly sealed in a cool, well-ventilated area. | [1] |
This compound Disposal Workflow
The logical workflow for the proper disposal of this compound waste from a laboratory setting is outlined below. This diagram illustrates the decision-making process and procedural steps from the point of waste generation to its final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols: Decontamination of Surfaces and Equipment
While no specific chemical degradation protocol for bulk this compound waste is currently established in the scientific literature, decontamination of surfaces and equipment after handling is crucial. The following procedure is based on recommendations from safety data sheets.
Objective: To decontaminate laboratory surfaces and non-disposable equipment contaminated with this compound.
Materials:
-
70% Ethanol or Isopropyl Alcohol
-
Absorbent pads
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
-
Hazardous waste container for contaminated materials
Procedure:
-
Don appropriate PPE.
-
Prepare the decontamination solution: Use a solution of 70% ethanol or isopropyl alcohol.
-
Contain the contamination: If cleaning a spill, first absorb the bulk of the material with an inert absorbent pad.
-
Apply the decontamination solution: Liberally apply the alcohol solution to the contaminated surface or equipment.
-
Scrub the surface/equipment: Using a clean absorbent pad, scrub the area to ensure complete contact with the decontaminating solution. For equipment, ensure all contaminated parts are thoroughly wiped.
-
Allow for sufficient contact time: Let the alcohol solution remain on the surface for at least 5 minutes to ensure decontamination.
-
Wipe the surface/equipment dry: Using a new, clean absorbent pad, wipe the surface or equipment to remove the alcohol and any residual this compound.
-
Dispose of all contaminated materials: All used absorbent pads, gloves, and any other disposable materials used in the decontamination process must be placed in a designated hazardous waste container for incineration.
Current State of Knowledge on this compound Degradation for Disposal
Extensive searches of scientific literature and regulatory guidelines did not yield a specific, validated protocol for the chemical inactivation or degradation of this compound for laboratory waste disposal purposes. Studies on this compound have primarily focused on its metabolic pathways in the human body, which involve hydrolysis, oxidation, and reduction, with CYP3A4 being the primary enzyme involved.[5] Research has also indicated that this compound is not expected to undergo environmental hydrolysis.[4]
Given the high aquatic toxicity of this compound, direct disposal into the sanitary sewer system is strictly prohibited. The recommended and most prudent course of action is the collection of all this compound waste (solid and liquid) by a certified hazardous waste management vendor for high-temperature incineration. This method ensures the complete destruction of the active pharmaceutical ingredient, thereby preventing its release into the environment.
Researchers should consult their institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste collection and disposal procedures.
References
- 1. This compound: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Essential Safety and Logistical Guidance for Handling Telaprevir
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Telaprevir. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment and Engineering Controls
While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, a cautious approach to handling is paramount. The following table summarizes the recommended personal protective equipment (PPE) and engineering controls to minimize exposure.
| Control Type | Recommendation | Standard/Specification |
| Engineering Controls | Ensure adequate ventilation. Use of a chemical fume hood is recommended, especially when handling powdered forms or creating solutions. | - |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Wear appropriate protective gloves (chemical-resistant) and a lab coat or other protective clothing to prevent skin exposure.[1][2] | - |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] | OSHA 29 CFR 1910.134 or European Standard EN 149[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical. Follow these procedural steps to ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when handling the container.
-
Store this compound in a tightly sealed container in a dry and well-ventilated place.[1]
-
For long-term stability, store in a freezer and under an inert atmosphere.[1]
2. Preparation and Use:
-
All handling of powdered this compound that may generate dust should be conducted in a chemical fume hood to avoid inhalation.[1]
-
Before handling, ensure all required PPE is donned correctly.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1][3]
3. Spill Management:
-
In case of a spill, cordon off the area.[2]
-
Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves for cleanup.[2]
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[2]
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and potential harm.
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3]
-
All waste materials should be sent to an approved waste disposal plant.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
The following diagram outlines the key procedural steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
